1,3,5,7-Tetraphenyladamantane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1,3,5,7-tetraphenyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32/c1-5-13-27(14-6-1)31-21-32(28-15-7-2-8-16-28)24-33(22-31,29-17-9-3-10-18-29)26-34(23-31,25-32)30-19-11-4-12-20-30/h1-20H,21-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUVZTACEKAXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468492 | |
| Record name | 1,3,5,7-tetraphenyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16004-75-4 | |
| Record name | 1,3,5,7-tetraphenyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5,7-Tetraphenyladamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 1,3,5,7-Tetraphenyladamantane: A Mechanistic and Methodological Deep-Dive
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5,7-Tetraphenyladamantane (TPA) is a molecule of significant interest in materials science and medicinal chemistry due to its rigid, diamondoid core and tunable peripheral functionality. Its synthesis, primarily achieved through Friedel-Crafts-type reactions, presents a fascinating case study in electrophilic aromatic substitution and carbocation chemistry. This technical guide provides an in-depth exploration of the synthesis mechanism of TPA, complete with detailed experimental protocols and a comprehensive summary of quantitative data. Visualizations of the reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying chemical principles.
Introduction
Adamantane and its derivatives have garnered considerable attention for their unique physicochemical properties, including high thermal stability, lipophilicity, and a rigid, three-dimensional structure. The introduction of aryl substituents at the bridgehead positions of the adamantane cage, as in this compound, further enhances these properties and provides a scaffold for the development of novel materials and therapeutic agents. The synthesis of TPA is a cornerstone for accessing this important class of molecules. This document will elucidate the mechanistic intricacies and practical considerations of its synthesis.
The Core Mechanism: Friedel-Crafts Alkylation
The primary route to this compound is through a Friedel-Crafts alkylation reaction, a classic method for forming carbon-carbon bonds between an alkyl group and an aromatic ring.[1] This reaction proceeds via an electrophilic aromatic substitution mechanism.[2]
The synthesis can be initiated from several adamantane precursors, including 1-bromoadamantane, adamantane itself, or adamantane-1,3,5,7-tetraol.[3][4][5] The reaction typically employs a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid.[2][6]
A key feature of this synthesis is the sequential substitution at all four tertiary bridgehead positions of the adamantane core, even when starting from a monosubstituted adamantane like 1-bromoadamantane.[5] This is attributed to a series of hydride abstraction and rearrangement steps facilitated by the reaction conditions.
Generation of the Adamantyl Cation
The initial step involves the formation of a tertiary adamantyl carbocation. When using 1-bromoadamantane, the Lewis acid catalyst abstracts the bromide to generate the electrophilic adamantyl cation.[2]
Electrophilic Aromatic Substitution
The adamantyl cation then acts as a potent electrophile, which is attacked by the electron-rich π-system of the benzene ring, leading to the formation of a σ-complex (arenium ion). Subsequent deprotonation of the σ-complex by a weak base restores the aromaticity of the ring and yields the monosubstituted product, 1-phenyladamantane.
Polysubstitution and the Role of Hydride Abstraction
The subsequent phenylation at the remaining bridgehead positions (3, 5, and 7) is a more complex process. It is proposed that under the strong acidic conditions, a hydride ion is abstracted from a tertiary C-H bond of the adamantane core by another carbocation present in the reaction mixture (e.g., a tert-butyl cation generated from tert-butyl bromide, which is sometimes used as an additive).[5] This generates a new adamantyl cation, which can then undergo another Friedel-Crafts reaction with benzene. This process of hydride abstraction followed by arylation repeats until all four bridgehead positions are substituted with phenyl groups. The use of tert-butyl bromide can act as a "sludge catalyst" to facilitate these hydride transfer processes.[5]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols based on literature precedents.
Synthesis from 1-Bromoadamantane
This protocol is adapted from a procedure found in the supporting information of a research article.[5]
Materials:
-
1-Bromoadamantane
-
Benzene (anhydrous)
-
tert-Butyl bromide
-
Aluminum chloride (AlCl₃)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon), dissolve 1-bromoadamantane in anhydrous benzene.
-
Add tert-butyl bromide to the solution.
-
Carefully add anhydrous aluminum chloride to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2 hours).
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it over ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Synthesis from Adamantane-1,3,5,7-tetraol
This method utilizes a Brønsted acid catalyst.[4]
Materials:
-
Adamantane-1,3,5,7-tetraol
-
Anisole derivatives (in this case, benzene would be the analogous reactant)
-
Triflic acid (TfOH) or another strong Brønsted acid
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve adamantane-1,3,5,7-tetraol in an excess of benzene.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of triflic acid to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required duration.
-
Monitor the reaction for the formation of the tetraphenylated product.
-
Work-up the reaction by quenching with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over a drying agent, and remove the solvent in vacuo.
-
Purify the resulting solid by recrystallization.
Quantitative Data
The efficiency of the synthesis of this compound and its derivatives is dependent on the starting materials, catalysts, and reaction conditions. The following table summarizes key quantitative data from various synthetic approaches.
| Starting Material | Arylating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromoadamantane | Benzene | AlCl₃ (0.1 equiv.) with t-BuBr (2 equiv.) | Benzene | Reflux | 2 | Not specified | |
| Adamantane-1,3,5,7-tetraol | 3-Fluoroanisole | Triflic acid | 3-Fluoroanisole | Not specified | Not specified | 52 | |
| 1-Bromoadamantane | Benzene | InBr₃ (5) | Dichloromethane | Room Temp | 24 | 91 (for 1-adamantylbenzene) | [2] |
| 1,3,5,7-Tetrakis(4-bromophenyl)adamantane | Benzene-1,4-diboronic acid | Pd(PPh₃)₄ (10) | DMF/aq. K₂CO₃ | 150 | 72 | Polymer Yield | [7] |
Visualizing the Synthesis
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the Friedel-Crafts synthesis of this compound starting from 1-bromoadamantane.
Caption: Friedel-Crafts synthesis of this compound.
Experimental Workflow
The generalized experimental workflow for the synthesis and purification of this compound is depicted below.
Caption: Generalized experimental workflow for TPA synthesis.
Conclusion
The synthesis of this compound is a robust process, primarily relying on the principles of Friedel-Crafts alkylation. The mechanism, involving the generation of adamantyl cations and sequential electrophilic aromatic substitutions facilitated by hydride transfer processes, allows for the exhaustive phenylation of the adamantane core. The choice of starting material and catalyst can be tailored to achieve the desired product, although careful control of reaction conditions is necessary to optimize yields and purity. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these unique diamondoid molecules.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28833B [pubs.rsc.org]
An In-depth Technical Guide to the Friedel-Crafts Arylation of Adamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its incorporation into aromatic systems can significantly modify the parent molecule's pharmacological and material properties. This is often achieved through a class of reactions broadly referred to as Friedel-Crafts arylation of adamantane, though more precisely termed Friedel-Crafts adamantylation of arenes. This reaction facilitates the formation of a carbon-carbon bond between the adamantane nucleus and an aromatic ring via electrophilic aromatic substitution.[1] The bulky nature of the adamantyl group can enhance metabolic stability, increase lipophilicity, and provide a rigid framework for directing the orientation of other substituents, making it a valuable strategy in drug design.[1] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and mechanistic insights into this important transformation.
Reaction Principle
The Friedel-Crafts adamantylation of arenes proceeds through a classic electrophilic aromatic substitution (EAS) mechanism. The reaction involves the generation of a highly stable tertiary adamantyl carbocation, which then acts as the electrophile. This carbocation is attacked by the electron-rich π-system of an aromatic ring, leading to the formation of a σ-complex (also known as an arenium ion). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the adamantylated arene.
The generation of the adamantyl carbocation is typically facilitated by a Lewis acid or a strong Brønsted acid catalyst, which abstracts a halide from an adamantyl halide (e.g., 1-bromoadamantane) or protonates an adamantyl alcohol.
Data Presentation: A Survey of Catalytic Systems and Substrates
The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of the Friedel-Crafts adamantylation. A variety of Lewis and Brønsted acids have been employed, each with its own advantages. The following tables summarize quantitative data for the adamantylation of various aromatic compounds.
Table 1: Indium-Catalyzed Adamantylation of Arenes with 1-Bromoadamantane
Indium(III) salts have emerged as mild and efficient catalysts for this transformation, offering advantages in terms of handling and reduced side reactions compared to traditional Lewis acids like aluminum chloride.[1]
| Aromatic Substrate | Catalyst (mol%) | Product | Yield (%) | Reference |
| Benzene | InBr₃ (5) | 1-Adamantylbenzene | 91 | [1] |
| Toluene | InBr₃ (5) | 1-(p-Tolyl)adamantane | 95 | BenchChem |
| Anisole | InCl₃ (5) | 1-(4-Methoxyphenyl)adamantane | 88 | BenchChem |
| Chlorobenzene | InCl₃ (5) | 1-(4-Chlorophenyl)adamantane | 75 | BenchChem |
| Fluorobenzene | InCl₃ (5) | 1-(4-Fluorophenyl)adamantane | 82 | BenchChem |
Data sourced from BenchChem Application Notes, December 2025.[1]
Table 2: Triflic Acid-Promoted Adamantylation of Pyrene
Triflic acid (TfOH), a superacid, is a powerful catalyst for the adamantylation of polycyclic aromatic hydrocarbons like pyrene. The reaction can be controlled to yield mono-, di-, or even tri-substituted products.
| Adamantyl Source | Pyrene Equivalents | Product | Yield (%) | Reference |
| 1-Bromoadamantane | 1.5 | 2-(Adamantan-1-yl)pyrene | 94 | [2] |
| 1-Adamantanol | 1.5 | 2-(Adamantan-1-yl)pyrene | 96 | [2] |
| 1-Bromoadamantane | 0.5 | 2,7-Di(adamantan-1-yl)pyrene | 95 | [2] |
| 1,3-Dibromoadamantane | 3.0 | 1,3-Bis(pyren-2-yl)adamantane | 62 | [2] |
| Adamantane-1,3,5-triol | 4.5 | 1,3,5-Tris(pyren-2-yl)adamantane | 63 | [2] |
Reactions were carried out in dichloromethane at room temperature.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reactions in a laboratory setting. Below are representative protocols for indium- and triflic acid-catalyzed adamantylations.
Protocol 1: Indium-Catalyzed Adamantylation of an Aromatic Substrate
This protocol is a general procedure for the adamantylation of arenes using 1-bromoadamantane and an indium catalyst.[1]
Materials:
-
Aromatic substrate (e.g., toluene)
-
1-Bromoadamantane (1.0 equivalent)
-
Indium(III) bromide (InBr₃) or Indium(III) chloride (InCl₃) (5 mol%)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate. If the substrate is a solid, dissolve it in a minimal amount of anhydrous dichloromethane.
-
Add 1-bromoadamantane (1.0 equivalent) to the flask.
-
Add the indium catalyst (InBr₃ or InCl₃, 5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the aromatic substrate.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure adamantylated arene.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Triflic Acid-Promoted Adamantylation of Pyrene
This procedure is adapted for the synthesis of poly-arylated adamantanes using a strong Brønsted acid.[2][3]
Materials:
-
Pyrene
-
Adamantylating agent (e.g., 1-bromoadamantane, 1,3-dibromoadamantane)
-
Triflic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve pyrene in dichloromethane in a round-bottom flask at room temperature.
-
Add the adamantylating agent (refer to Table 2 for appropriate equivalents).
-
Carefully add triflic acid to the stirred solution.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 5 minutes to 6 hours).
-
Pour the reaction mixture into water (100 mL) to quench the reaction.
-
Extract the aqueous layer several times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the desired product.
Mandatory Visualizations
Reaction Mechanism
The mechanism of the Friedel-Crafts adamantylation follows the general pathway of electrophilic aromatic substitution. The key steps are the formation of the adamantyl cation, its attack on the aromatic ring, and the subsequent deprotonation to restore aromaticity.
Caption: Mechanism of Friedel-Crafts Adamantylation.
Experimental Workflow
The following diagram illustrates a typical workflow for a Friedel-Crafts adamantylation experiment, from reaction setup to product isolation and characterization.
Caption: General Experimental Workflow.
Conclusion
The Friedel-Crafts adamantylation of arenes is a robust and versatile method for the synthesis of aryl-adamantane derivatives. With the advent of milder catalytic systems, such as those based on indium salts, the scope and applicability of this reaction have been significantly expanded. This guide provides a foundational understanding and practical protocols for researchers in drug discovery and materials science to leverage this powerful transformation in their synthetic endeavors. The ability to introduce the unique steric and electronic properties of the adamantane moiety onto aromatic platforms will continue to be a valuable tool in the design of novel molecules with tailored functions.
References
Spectroscopic Characterization of 1,3,5,7-Tetraphenyladamantane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3,5,7-tetraphenyladamantane, a highly symmetrical and rigid polycyclic aromatic hydrocarbon. The unique cage-like structure of the adamantane core, combined with the four phenyl substituents, results in distinct spectroscopic signatures. This document details the expected data from key analytical techniques, provides in-depth experimental protocols, and visualizes the molecular structure and characterization workflow.
Molecular Structure and Properties
This compound (TPA) possesses a diamondoid adamantane cage with a phenyl group attached to each of the four bridgehead carbon atoms. This arrangement confers a high degree of thermal stability and a rigid, well-defined three-dimensional structure.
| Property | Value |
| Molecular Formula | C₃₄H₃₂ |
| Molecular Weight | 440.62 g/mol |
| CAS Number | 16004-75-4[1][2] |
| Appearance | White to off-white solid |
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Estimated)
No explicit experimental ¹H NMR data for this compound was found in the reviewed literature. The following are estimated chemical shifts based on the analysis of adamantane and substituted aromatic compounds.
| Protons | Multiplicity | Estimated Chemical Shift (δ) [ppm] |
| Adamantane CH₂ | Singlet | ~1.9 - 2.1 |
| Phenyl H (ortho, meta, para) | Multiplet | ~7.2 - 7.6 |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ) [ppm] |
| Adamantane CH₂ | 39.1 |
| Adamantane C (quaternary) | 46.8 |
| Phenyl C-H | 127.2 |
| Phenyl C (ipso) | 137.6, 148.5 |
| Phenyl C (quaternary) | 91.8 |
Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Calculated m/z | 440.25040 |
| Found m/z | 440.25008 |
Vibrational and Electronic Spectroscopy
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Characteristic Bands)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (Adamantane) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1450 - 1300 | C-H Bend | Aliphatic (Adamantane) |
| Below 900 | C-H Bend (out-of-plane) | Aromatic |
Table 5: UV-Vis Spectroscopy Data (Estimated)
| Solvent | λ_max (nm) | Molar Absorptivity (ε) [M⁻¹cm⁻¹] |
| Cyclohexane | ~263 | ~1910 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-1000
-
Resolution: >10,000
-
Inlet System: Direct infusion or gas chromatography (if coupled).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the this compound sample and potassium bromide (KBr) powder in an oven to remove any moisture.
-
In an agate mortar, grind approximately 1-2 mg of the sample with about 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A spectrum of a pure KBr pellet should be collected as the background.
UV-Vis Spectroscopy
Objective: To investigate the electronic transitions within this compound.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., cyclohexane or ethanol) of a known concentration (e.g., 1x10⁻³ M).
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1x10⁻⁴ to 1x10⁻⁵ M.
-
Use the pure solvent as a reference in the second beam of the spectrophotometer.
Acquisition Parameters:
-
Wavelength Range: 200-400 nm
-
Scan Speed: Medium
-
Slit Width: 1.0 nm
-
Data Interval: 1.0 nm
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow for the spectroscopic characterization of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
An In-depth Technical Guide to the NMR and FTIR Analysis of 1,3,5,7-Tetraphenyladamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy analysis of 1,3,5,7-tetraphenyladamantane. This highly symmetrical, rigid, and thermally stable molecule serves as a versatile building block in supramolecular chemistry, materials science, and drug development. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and the characterization of its derivatives.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Friedel-Crafts arylation of 1-bromoadamantane. The following protocol is adapted from established literature procedures.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromoadamantane (1.0 equivalent) in a suitable aromatic solvent such as benzene.
-
Addition of Reagents: To this solution, add tert-butyl bromide (2.0 equivalents) and a catalytic amount of aluminum chloride (AlCl₃) (approx. 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain this temperature for approximately 2 hours.
-
Workup: After cooling to room temperature, the reaction mixture is filtered. The resulting solid residue is washed sequentially with benzene, water, and chloroform.
-
Purification: The crude product is further purified by Soxhlet extraction with chloroform for 24 hours. The insoluble, pure this compound is then dried to yield a white solid.
Spectroscopic Analysis
Due to the high symmetry of the this compound molecule (Td point group), its NMR spectra are relatively simple and characteristic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Analysis
-
Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-25 mg and 50-100 mg of this compound, respectively, in a deuterated solvent such as chloroform-d (CDCl₃).
-
Instrumentation: Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the adamantane cage and the phenyl groups. Based on the high symmetry, the methylene protons of the adamantane cage are chemically equivalent, and the protons of the four phenyl groups will also exhibit equivalence.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.15 | s | 12H | -CH₂- (Adamantane cage) |
| ~7.20 - 7.50 | m | 20H | Ar-H (Phenyl groups) |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is characterized by a few distinct signals due to the high symmetry of the molecule. Data from polymers derived from tetraphenyladamantane derivatives suggest the following assignments for the adamantane core.[1] The phenyl carbon signals are estimated based on data for 1,3,5,7-tetrakis(4-iodophenyl)adamantane.
| Chemical Shift (δ, ppm) | Assignment |
| ~37.0 | Quaternary Carbon (Adamantane bridgehead, C-Ph) |
| ~43.0 | Methylene Carbon (-CH₂-, Adamantane cage) |
| ~125.0 | Ar-C (ortho- and meta- carbons of phenyl groups) |
| ~128.0 | Ar-C (para-carbon of phenyl group) |
| ~148.0 | Ar-C (ipso-carbon of phenyl group) |
Note: The presented data is a composite estimation from derivatives and should be considered as a reference. The exact chemical shifts for the parent compound may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a solid sample for analysis. This can be done by creating a potassium bromide (KBr) pellet containing a small amount of the sample or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Background: A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
FTIR Spectral Data
The FTIR spectrum of this compound is dominated by the vibrational modes of the adamantane core and the phenyl substituents.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H Stretch |
| 2950 - 2850 | Aliphatic C-H Stretch (Adamantane -CH₂-) |
| ~1600, ~1490, ~1450 | Aromatic C=C Stretch |
| ~1460 | -CH₂- Scissoring (Adamantane) |
| 1200 - 1000 | Aromatic C-H In-plane Bending |
| Below 900 | Aromatic C-H Out-of-plane Bending |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
This guide provides foundational knowledge for the spectroscopic analysis of this compound, which is essential for its application in advanced materials and pharmaceutical research. The provided data and protocols serve as a reliable reference for the characterization of this important molecular scaffold.
References
Unveiling the Diamondoid Heart: A Technical Guide to the Crystal Structure of 1,3,5,7-Tetraphenyladamantane
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. This guide provides an in-depth technical overview of the crystal structure of 1,3,5,7-tetraphenyladamantane, a rigid, diamondoid scaffold of significant interest in supramolecular chemistry and materials science.
This compound, with its four phenyl groups tetrahedrally appended to the adamantane core, presents a unique molecular architecture. Its rigid structure and potential for functionalization make it a valuable building block in the design of novel materials and host-guest systems. This document outlines the key crystallographic parameters, provides detailed experimental protocols for its synthesis and crystallization, and visualizes the procedural workflow.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the tetragonal space group P -4 2₁ c.[1] The fundamental crystallographic data are summarized in the table below, providing a quantitative snapshot of the unit cell.
| Parameter | Value |
| Formula | C₃₄H₃₂ |
| Molecular Weight | 440.62 g/mol [2][3] |
| Crystal System | Tetragonal |
| Space Group | P -4 2₁ c[1] |
| a | 12.8260 Å[1] |
| b | 12.8260 Å[1] |
| c | 7.2032 Å[1] |
| α | 90.00°[1] |
| β | 90.00°[1] |
| γ | 90.00°[1] |
| Volume | 1184.3 ų |
| Z | 2[1] |
| Density (calculated) | 1.234 g/cm³ |
Molecular Geometry
The adamantane core exhibits the expected diamondoid structure with the four phenyl groups situated at the bridgehead positions. The precise bond lengths and angles within the molecule are critical for understanding its rigidity and the spatial orientation of the phenyl substituents. Detailed information on selected bond lengths, bond angles, and torsion angles will be provided upon successful retrieval of the full crystallographic information file (CIF).
Experimental Protocols
The synthesis and crystallization of this compound are crucial steps in obtaining high-quality crystals for structural analysis. The following sections provide detailed methodologies for these key experiments.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Friedel-Crafts arylation reaction. A general procedure is outlined below, based on established methods.[4][5]
Materials:
-
1-Bromoadamantane
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃), anhydrous
-
tert-Butyl bromide (optional, as a hydride scavenger)
-
Glacial acetic acid
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromoadamantane in anhydrous benzene.
-
To this solution, add tert-butyl bromide (optional).
-
Carefully add anhydrous aluminum chloride in portions while stirring. An ice bath may be used to control the initial exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 60°C) for 4 hours. During this time, a significant amount of white solid is expected to form.[4]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding glacial acetic acid to acidify the mixture to a pH of approximately 3.[4]
-
Filter the resulting solid and wash it with a suitable solvent.
-
The crude product can be further purified by extraction with chloroform to yield the desired this compound as a white solid.[4]
Single Crystal Growth
Obtaining single crystals of sufficient quality for X-ray diffraction requires a careful crystallization process. Slow evaporation is a commonly employed and effective method.[6][7]
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like chloroform or dichloromethane and a poor solvent like hexane or methanol)
Procedure:
-
Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., chloroform) with gentle heating if necessary to achieve saturation.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
-
Once crystals of a suitable size have formed, they can be carefully harvested for X-ray diffraction analysis.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and crystallization process for this compound.
This comprehensive guide serves as a valuable resource for researchers working with adamantane-based compounds, providing the necessary data and protocols to facilitate further investigation into the properties and applications of this compound.
References
- 1. This compound | C34H32 | CID 11553988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 16004-75-4 [m.chemicalbook.com]
- 3. capotchem.cn [capotchem.cn]
- 4. CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound - Google Patents [patents.google.com]
- 5. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 6. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 7. colorado.edu [colorado.edu]
Unveiling the Molecular Architecture: An In-depth Technical Guide to the X-ray Diffraction Analysis of Tetraphenyladamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 1,3,5,7-tetraphenyladamantane, a molecule of significant interest due to its rigid, tetrahedral scaffold. This document details the crystallographic data, outlines a general experimental protocol for its structural determination, and presents a visual workflow of the analytical process. The information herein is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.
Core Crystallographic Data
The crystal structure of this compound has been determined and reported, revealing a highly symmetric molecular packing. The key quantitative data from the X-ray diffraction analysis are summarized in the table below. This information is crucial for understanding the solid-state conformation and intermolecular interactions of the molecule.
| Parameter | Value |
| Chemical Formula | C₃₄H₃₂ |
| Formula Weight | 440.60 g/mol |
| Crystal System | Tetragonal |
| Space Group | P-42₁c |
| Unit Cell Dimensions | a = 12.8260(7) Å, c = 7.2032(9) Å |
| α = 90°, β = 90°, γ = 90° | |
| Unit Cell Volume | 1184.2(2) ų |
| Z (Molecules per unit cell) | 2 |
| Calculated Density | 1.233 Mg/m³ |
| Final R-factor (R1) | 0.0442 |
Data sourced from Boldog, et al., Acta Crystallographica Section C, 2009.[1][2]
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of an organic molecule like tetraphenyladamantane involves a meticulous experimental workflow. The following protocol outlines the general steps required for such an analysis.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. For tetraphenyladamantane, a common method for crystal growth is slow evaporation from a suitable solvent system.
-
Materials: this compound, high-purity solvents (e.g., a mixture of dichloromethane and methanol, or chloroform and hexane).
-
Procedure:
-
Dissolve a small amount of tetraphenyladamantane in a minimal amount of the chosen solvent or solvent mixture with gentle heating if necessary.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.
-
Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single crystal is selected and mounted for data collection.
-
Crystal Selection: Under a microscope, select a crystal with well-defined faces and no visible defects, typically in the size range of 0.1-0.3 mm.
-
Mounting: The selected crystal is carefully mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.
-
Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and protect it from radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.
-
As the X-ray beam passes through the crystal, it is diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots that are recorded by the detector.
-
A complete dataset is collected by systematically rotating the crystal and recording the diffraction patterns at each orientation.
-
Structure Solution and Refinement
The collected diffraction data is then processed to determine the three-dimensional arrangement of atoms in the crystal.
-
Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This step also involves corrections for experimental factors such as absorption.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small organic molecules, direct methods are commonly employed to determine the initial atomic positions.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should be as low as possible for a good refinement.
Visualizing the Workflow
The following diagram illustrates the key stages in the single-crystal X-ray diffraction analysis of tetraphenyladamantane.
References
Physical and chemical properties of 1,3,5,7-Tetraphenyladamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5,7-Tetraphenyladamantane is a unique, highly symmetrical, and thermally stable molecule. Its rigid diamondoid core functionalized with four phenyl groups at the bridgehead positions gives rise to exceptional chemical and physical properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and a summary of its primary applications, particularly in the realm of materials science.
Introduction
Adamantane and its derivatives have garnered significant interest in various scientific fields due to their rigid, cage-like structure. This compound, with its four phenyl substituents, is a prominent member of this family. The tetrahedral arrangement of the phenyl groups around the adamantane core results in a molecule with high thermal stability and a propensity for forming ordered supramolecular structures. These characteristics make it a valuable building block in the synthesis of advanced materials such as microporous organic polymers and nanoporous amide networks, which have shown promise in applications like gas storage and carbon dioxide capture.
Physical and Chemical Properties
This compound is a white to off-white solid at room temperature. Its high melting point and low solubility in common organic solvents are distinguishing features, largely attributed to the extensive intermolecular C-H⋯π interactions in the solid state.
Tabulated Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₂ | |
| Molecular Weight | 440.62 g/mol | |
| Melting Point | 403-404 °C | |
| Boiling Point (Predicted) | 575.5 ± 50.0 °C | |
| Density (Predicted) | 1.174 ± 0.06 g/cm³ | |
| Appearance | White to off-white solid | |
| Solubility | Insoluble in common solvents |
Crystal Structure
The crystal structure of this compound has been determined by X-ray crystallography. The molecule crystallizes in the P-421c space group. The adamantane core maintains its rigid tetrahedral geometry, with the four phenyl groups extending from the bridgehead carbons. The packing of the molecules in the crystal lattice is dominated by a network of C-H⋯π interactions between the phenyl groups of adjacent molecules, which contributes to its high thermal stability and low solubility.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Tetragonal | P-421c | 12.8260 | 12.8260 | 7.2032 | 90.00 | 90.00 | 90.00 |
Source:
Experimental Protocols
The most common method for the synthesis of this compound is the Friedel-Crafts arylation of 1-bromoadamantane with benzene.
Synthesis of this compound
Reaction: Friedel-Crafts Alkylation
Reagents:
-
1-Bromoadamantane
-
Benzene (reagent and solvent)
-
tert-Butyl bromide (promoter)
-
Aluminum chloride (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromoadamantane in a sufficient amount of dry benzene under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, add tert-butyl bromide followed by the cautious addition of anhydrous aluminum chloride.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the benzene solvent under reduced pressure.
-
The crude product is obtained as a solid.
Purification:
Due to its very low solubility, this compound can be purified by washing the crude product with hot toluene to remove any partially phenylated adamantane byproducts.
Visualization of Synthesis Pathway
The synthesis of this compound proceeds through a series of Friedel-Crafts alkylation reactions. The following diagram illustrates the logical workflow of this synthesis.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
The rigid, tetrahedral structure of this compound makes it an ideal building block (or "tecton") for the construction of porous organic materials.
Microporous Organic Polymers (MOPs) for Gas Storage
Derivatives of this compound, such as 1,3,5,7-tetrakis(4-bromophenyl)adamantane, are used as nodes in the synthesis of MOPs. These materials exhibit high thermal stability and permanent porosity, making them suitable for the storage of gases like hydrogen and methane.
Nanoporous Amide Networks (NANs) for CO₂ Capture
This compound serves as a core component in the synthesis of nanoporous amide networks. These networks are designed to have a high affinity for carbon dioxide, enabling their use in selective CO₂ capture technologies aimed at reducing greenhouse gas emissions.
Conclusion
This compound is a molecule with a unique combination of rigidity, symmetry, and thermal stability. These properties, stemming from its adamantane core and tetra-phenyl substitution, make it a valuable component in the field of materials science. The ability to synthesize this molecule via a reproducible Friedel-Crafts reaction and its utility as a building block for functional porous materials highlight its importance for researchers and scientists in both academia and industry. Further exploration of its derivatives and their applications is expected to yield new advancements in areas such as gas separation, catalysis, and advanced polymer synthesis.
Supramolecular Assembly of 1,3,5,7-Tetraphenyladamantane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the supramolecular assembly of 1,3,5,7-tetraphenyladamantane (TPA) and its derivatives. TPA serves as a rigid, tetrahedral building block in the field of crystal engineering and materials science, with its self-assembly primarily governed by a network of weak, non-covalent interactions. This document details the fundamental principles of TPA assembly, experimental protocols for the synthesis and characterization of TPA-based structures, and quantitative data derived from crystallographic studies. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the rational design and synthesis of functional supramolecular architectures.
Introduction
Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the study of systems composed of discrete numbers of molecules associated through non-covalent interactions.[1] Within this field, the design of molecular building blocks with well-defined shapes and functionalities is paramount for the construction of predictable and functional supramolecular assemblies. This compound (TPA) has emerged as a particularly interesting scaffold due to its high thermal stability, rigid tetrahedral geometry, and the presence of four phenyl groups that can engage in a variety of intermolecular interactions.[2]
The supramolecular assembly of TPA is predominantly driven by a network of C-H···π interactions, leading to the formation of well-defined crystal structures.[3] The predictable nature of these interactions, coupled with the rigid TPA core, allows for the rational design of porous materials, host-guest systems, and advanced polymers.[4][5] This guide will explore the core principles of TPA assembly, provide detailed experimental methodologies, and present key quantitative data to aid in the development of novel TPA-based supramolecular systems.
Principles of this compound Supramolecular Assembly
The self-assembly of TPA in the solid state is a finely balanced interplay of non-covalent interactions. The tetrahedral arrangement of the phenyl groups around the adamantane core pre-organizes the molecule for three-dimensional packing.
The Role of C-H···π Interactions
The primary driving force for the supramolecular assembly of TPA is the extensive network of C-H···π interactions.[3] These interactions occur between the hydrogen atoms of the phenyl rings and the adamantane core of one molecule and the π-electron clouds of the phenyl rings of neighboring molecules. In the crystal structure of unsubstituted TPA, these interactions are responsible for the formation of one-dimensional chains.[3] The concerted action of C-H groups from both the phenyl rings and the adamantane's methylene groups act as donors to the π-systems of adjacent molecules.[3]
Host-Guest Chemistry
The rigid structure of TPA and its derivatives makes them excellent candidates for host-guest chemistry. While TPA itself does not possess a pre-defined cavity, the voids created during the supramolecular assembly process can accommodate guest molecules. Functionalization of the phenyl rings can introduce specific binding sites, enhancing the host-guest capabilities. For instance, the introduction of nitro or cyano groups on tetraphenylmethane, a related molecule, leads to more open structures capable of including solvent molecules like THF, water, and MeCN.[2] Adamantane derivatives, in general, are known to form stable 1:1 inclusion complexes with hosts like β-cyclodextrin, with high association equilibrium constants.[6]
Crystal Engineering with TPA Derivatives
The true versatility of TPA as a supramolecular building block is realized through the functionalization of its phenyl rings. By introducing different substituents at the para-position of the phenyl groups, the nature and directionality of the intermolecular interactions can be precisely controlled. This allows for the engineering of crystal structures with desired properties, such as porosity for gas storage or specific framework topologies. For example, 1,3,5,7-tetrakis(4-bromophenyl)adamantane serves as a "knot" in the synthesis of microporous organic polymers (MOPs) through Suzuki coupling reactions with phenylboronic acid "rods".[4]
Quantitative Data on TPA Assemblies
The following tables summarize key quantitative data from crystallographic studies of TPA and its derivatives, providing a basis for comparison and design of new structures.
Table 1: Crystallographic Data for this compound and a Brominated Derivative
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| This compound | C₃₄H₃₂ | Tetragonal | P-42₁c | 12.8260 | 12.8260 | 7.2032 | 90 | 90 | 90 | [3] |
| 1,3,5,7-Tetrabromoadamantane | C₁₀H₁₂Br₄ | Monoclinic | P2₁/c | 11.7669 | 9.0612 | 12.1493 | 90 | 98.529 | 90 | [7] |
Table 2: Key Intermolecular Interaction Distances in TPA Assemblies
| Interaction Type | Donor/Atom 1 | Acceptor/Atom 2 | Distance (Å) | Compound | Ref. |
| C-H···π | C-H (phenyl) | π (phenyl) | 3.15 (2) | This compound | [3] |
| C-H···π | C-H (adamantane) | π (phenyl) | 3.44 (2) | This compound | [3] |
| Br···Br | Br | Br | 3.6553 (7) | 1,3,5,7-Tetrabromoadamantane | [7] |
Table 3: Thermodynamic Data for Adamantane Host-Guest Complexation
| Host | Guest | Method | Kₐ (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | Ref. |
| β-Cyclodextrin | Alexa 488 labelled adamantane | FCS | 5.2 x 10⁴ | - | - | [6] |
| β-Cyclodextrin | 1-Adamantanol | ITC | 2.97 x 10⁴ | - | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key TPA precursor and the subsequent fabrication of a microporous organic polymer, as well as general protocols for the characterization of these materials.
Synthesis of 1,3,5,7-Tetrakis(4-bromophenyl)adamantane
This protocol is adapted from established procedures for the functionalization of adamantane.
Materials:
-
Adamantane
-
Bromine
-
Anhydrous Aluminium Chloride
-
Glacial Acetic Acid
-
Hydrochloric Acid
Procedure:
-
To a stirred mixture of bromine (2.2 mol) and anhydrous aluminium chloride (0.2 mol) at 278-283 K, add adamantane (0.2 mol) portion-wise over 30 minutes.[7]
-
Heat the mixture to 363 K over 1 hour and maintain this temperature for 24 hours. Copious evolution of hydrogen bromide will be observed.[7]
-
Distill off the excess bromine on a water bath.[7]
-
The synthesis of the tetraphenyl derivative is then achieved through a Friedel-Crafts phenylation reaction, followed by bromination of the phenyl groups. A detailed protocol for a similar multi-step synthesis starting from 1-bromoadamantane is described in the literature.[1]
-
Purify the crude product by recrystallization from a suitable solvent such as glacial acetic acid.
Synthesis of a TPA-Based Microporous Organic Polymer (MOP-Ad)
This protocol describes the synthesis of a MOP via Suzuki coupling polymerization.[4]
Materials:
-
1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA)
-
Benzene-1,4-diboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
1,4-Dioxane
-
Water
-
Methanol, Acetone, Tetrahydrofuran, Chloroform (for washing)
Procedure:
-
In a flask, combine 1,3,5,7-tetrakis(4-bromophenyl)adamantane, benzene-1,4-diboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate in a mixture of 1,4-dioxane and water.
-
Degas the resulting mixture using freeze-pump-thaw cycles and then purge with Argon.[4]
-
Stir the mixture at 150 °C for 72 hours.[4]
-
After cooling to room temperature, pour the mixture into deionized water.
-
Collect the precipitate by filtration and wash with water to remove inorganic salts.[4]
-
Further purify the polymer by Soxhlet extraction sequentially with water, methanol, acetone, tetrahydrofuran, and chloroform, each for 24 hours.[4]
-
Dry the final polymer product under vacuum at 200 °C for 24 hours to yield an off-white powder.[4]
Characterization Methods
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the synthesized molecules and polymers.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Analysis: Analyze ¹H and ¹³C NMR spectra to identify characteristic chemical shifts and coupling patterns corresponding to the adamantane core, phenyl rings, and any functional groups. For polymers, solid-state NMR may be required.
4.3.2. Single-Crystal X-ray Diffraction (SCXRD)
-
Purpose: To determine the precise three-dimensional structure of the molecules and their packing in the crystal lattice, providing definitive evidence of supramolecular assembly.
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal (typically >0.1 mm in all dimensions) on a diffractometer.[6] An intense, monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and a molecular model is built and refined to fit the experimental data.
4.3.3. Gas Adsorption Analysis
-
Purpose: To characterize the porosity of TPA-based MOPs.
-
Procedure: Perform N₂ adsorption-desorption measurements at 77 K. Prior to analysis, degas the sample under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed species.[9]
-
Analysis: Calculate the Brunauer-Emmett-Teller (BET) surface area from the nitrogen adsorption isotherm to quantify the material's specific surface area.
Visualizations of Workflows and Interactions
The following diagrams, generated using the DOT language, illustrate key processes in the study of TPA supramolecular assembly.
Caption: Experimental workflow for the synthesis and characterization of TPA-based microporous polymers.
Caption: Conceptual diagram of host-guest interaction within a TPA supramolecular assembly.
Conclusion
This compound is a powerful and versatile building block for the construction of complex and functional supramolecular assemblies. Its rigid tetrahedral geometry and the propensity of its phenyl groups to engage in C-H···π interactions provide a predictable basis for the design of crystalline solids with tailored properties. Through functionalization, TPA derivatives have been successfully employed in the creation of microporous organic polymers with applications in gas storage and as hosts in host-guest systems. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to explore and expand the rich supramolecular chemistry of this compound. Future work in this area will likely focus on the development of TPA-based materials with enhanced functionalities for applications in catalysis, sensing, and drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Host–guest and network structures of some tetraphenylmethane derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,3,5,7-Tetrabromoadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound - Google Patents [patents.google.com]
- 9. Synthesis and Characterization of Bipyridine-Based Polyaminal Network for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Supramolecular Architecture: An In-depth Technical Guide to C-H···π Interactions in Tetraphenyladamantane Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the C-H···π interactions within the crystalline structure of 1,3,5,7-tetraphenyladamantane. These non-covalent interactions play a pivotal role in dictating the supramolecular assembly, influencing the material's physical and chemical properties. This document outlines the crystallographic data, experimental methodologies for its determination, and a visual representation of the molecular interactions that govern the crystal packing.
Core Concepts: The Nature of C-H···π Interactions
C-H···π interactions are a class of weak, non-covalent bonds where a carbon-hydrogen bond acts as a hydrogen bond donor and a π-system (typically an aromatic ring) serves as the acceptor. While individually weak, the cumulative effect of multiple C-H···π interactions can significantly contribute to the stability of molecular conformations and crystal lattices. In the case of this compound, the rigid adamantane core positions the four phenyl groups in a tetrahedral arrangement, creating a scaffold ripe for a multitude of intramolecular and intermolecular C-H···π interactions.
Crystallographic and Interaction Data
The crystal structure of this compound reveals a complex network of C-H···π interactions that drive the molecular packing. The key crystallographic and interaction data are summarized below.
Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₃₄H₃₂ |
| Molecular Weight | 440.62 g/mol |
| Crystal System | Tetragonal |
| Space Group | P-42₁c |
| a | 12.8260 Å |
| b | 12.8260 Å |
| c | 7.2032 Å |
| α | 90.00° |
| β | 90.00° |
| γ | 90.00° |
| Z | 2 |
Data sourced from the Crystallography Open Database (COD) entry 2017114, as published by Boldog et al.[1]
Quantitative Analysis of C-H···π Interactions
The defining characteristic of the crystal packing in this compound is the extensive network of C-H···π interactions. These interactions involve hydrogen atoms from both the phenyl rings (aromatic C-H) and the adamantane core (aliphatic C-H₂) acting as donors to the π-faces of adjacent phenyl groups.
| Interaction Type | Donor Group | Acceptor Group | H···π Distance (Å) |
| Intermolecular | C-H (phenyl) | π-system (phenyl) | 3.15 (2) |
| Intermolecular | C-H₂ (adamantane) | π-system (phenyl) | 3.44 (2) |
These distances represent the close contacts between hydrogen atoms and the centroid of the aromatic ring. Data from Boldog, I., et al. (2009).[1]
Experimental Protocols
The elucidation of the crystal structure and the C-H···π interactions within this compound relies on a combination of organic synthesis and single-crystal X-ray diffraction.
Synthesis of this compound
A plausible synthetic route, based on established Friedel-Crafts chemistry for adamantane derivatives, is as follows:
-
Reaction Setup: To a solution of 1-bromoadamantane in an excess of benzene under an inert atmosphere (e.g., argon), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to promote the Friedel-Crafts alkylation. The reaction proceeds through the formation of an adamantyl cation which then undergoes electrophilic aromatic substitution with benzene. The reaction continues at the other bridgehead positions of the adamantane core.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched, for example, with dilute hydrochloric acid. The organic layer is separated, washed, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., a mixture of chloroform and methanol) to yield crystalline this compound.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is achieved through the following steps:
-
Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution of the purified compound. A solvent system in which the compound has moderate solubility, such as a mixture of dichloromethane and a less volatile non-polar solvent like hexane, is often effective. The solution is filtered to remove any particulate matter and left undisturbed in a loosely capped vial to allow for slow solvent evaporation over several days.
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Molecular Structure and Interactions
The following diagrams illustrate the molecular structure of this compound and the key C-H···π interactions that define its crystal packing.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Microporous Organic Polymers Using Tetraphenyladamantane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of robust microporous organic polymers (MOPs) utilizing a tetraphenyladamantane core. The inherent rigidity and three-dimensional structure of the adamantane cage, functionalized with phenyl groups, serve as an excellent building block for creating polymers with high thermal stability, chemical resistance, and permanent microporosity. These materials exhibit significant potential for applications in gas storage and separation, which are critical areas of research in both industrial and pharmaceutical settings.
Introduction
Microporous organic polymers constructed from tetraphenyladamantane units offer a unique combination of thermal and chemical stability, making them suitable for demanding applications.[1][2][3] The synthesis strategy typically involves the use of 1,3,5,7-tetrakis(4-bromophenyl)adamantane as a tetrahedral "knot" which is then connected by various "rod-like" linker molecules through Suzuki coupling reactions.[1][2][4][5] This modular approach allows for the tuning of pore size and surface area by varying the length and geometry of the linker. The resulting MOPs, designated here as MOP-Ad, are characterized by their high Brunauer–Emmett–Teller (BET) surface areas, significant gas uptake capacities, and remarkable stability in harsh chemical environments.[1][2][3]
Synthesis of Tetraphenyladamantane-Based Microporous Organic Polymers (MOP-Ad)
The synthesis of MOP-Ad polymers is achieved via a palladium-catalyzed Suzuki coupling reaction. The general scheme involves the polymerization of 1,3,5,7-tetrakis(4-bromophenyl)adamantane with different phenylboronic acid linkers.
General Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of MOP-Ad polymers.
Experimental Protocols
The following protocols are based on the synthesis of three distinct MOP-Ad polymers (MOP-Ad-1, MOP-Ad-2, and MOP-Ad-3) using different linker molecules.
Materials and Reagents
-
1,3,5,7-tetrakis(4-bromophenyl)adamantane (TBPA)
-
Benzene-1,4-diboronic acid (for MOP-Ad-1)
-
4,4'-Biphenyldiboronic acid (used in the synthesis of the MOP-Ad-2 linker)
-
p-Terphenyl-4,4''-diboronic acid (for MOP-Ad-3)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Methanol, Water, Acetone, Tetrahydrofuran (THF), Chloroform (for purification)
Synthesis of MOP-Ad-1
-
To a mixture of 1,3,5,7-tetrakis(4-bromophenyl)adamantane (0.30 g, 0.40 mmol) and benzene-1,4-diboronic acid (0.15 g, 0.91 mmol) in 100 mL of DMF, add tetrakis(triphenylphosphine)palladium(0) (45.85 mg, 0.040 mmol).[6]
-
Add 16.0 mL of a 2.0 M aqueous solution of K2CO3 to the mixture.
-
Heat the reaction mixture at 150 °C for 72 hours under a nitrogen atmosphere with stirring.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of methanol to precipitate the polymer.
-
Filter the precipitate and wash thoroughly with methanol.
-
Purify the crude polymer by Soxhlet extraction sequentially with water, methanol, acetone, tetrahydrofuran, and chloroform, each for 24 hours.[4]
-
Dry the purified polymer under vacuum at 200 °C for 24 hours to yield MOP-Ad-1 as an off-white powder.[4][6]
Synthesis of MOP-Ad-2 and MOP-Ad-3
The synthetic procedures for MOP-Ad-2 and MOP-Ad-3 are similar to that of MOP-Ad-1, with the exception of the boronic acid linker used.[1]
-
For MOP-Ad-2: Replace benzene-1,4-diboronic acid with 4,4'-biphenyldiboronic acid.
-
For MOP-Ad-3: Replace benzene-1,4-diboronic acid with p-terphenyl-4,4''-diboronic acid.[1]
Data Presentation
The properties of the synthesized MOP-Ad polymers are summarized in the tables below.
Synthesis Yields
| Polymer | Linker Molecule | Yield (%) |
| MOP-Ad-1 | Benzene-1,4-diboronic acid | 97.7 |
| MOP-Ad-2 | 4,4'-Biphenyldiboronic acid | 90.2 |
| MOP-Ad-3 | p-Terphenyl-4,4''-diboronic acid | 65.7 |
Data sourced from Li et al.[1][4][6]
Porous Properties
| Polymer | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) |
| MOP-Ad-1 | 1066 | 0.61 | 0.45 |
| MOP-Ad-2 | 1205 | 0.72 | 0.51 |
| MOP-Ad-3 | 897 | 0.53 | 0.38 |
Data obtained from N2 adsorption-desorption isotherms at 77.3 K.[1]
Gas Adsorption Capacities
| Polymer | H₂ Uptake (wt%)a | CO₂ Uptake (wt%)b | CH₄ Uptake (wt%)b |
| MOP-Ad-1 | 1.07 | 10.3 | 2.4 |
| MOP-Ad-2 | 1.20 | 11.5 | 2.8 |
| MOP-Ad-3 | 0.95 | 9.2 | 2.1 |
a Measured at 77.3 K and 1.13 bar.[1] b Measured at 273.1 K and 1.13 bar.[1]
Data sourced from Li et al.[1][2][3][5][6]
Characterization and Signaling Pathways
While these materials do not operate through biological signaling pathways, the synthesis itself follows a well-defined reaction pathway. The Suzuki coupling reaction mechanism is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Applications and Future Perspectives
The high stability and porosity of tetraphenyladamantane-based MOPs make them promising candidates for various applications. Their significant CO₂ uptake capacity suggests their use in carbon capture and storage technologies.[1][7][8][9][10] Furthermore, their ability to adsorb other small gas molecules like hydrogen and methane indicates potential applications in gas purification and storage for clean energy.[1][2][3][5] The modular nature of their synthesis allows for further functionalization of the linkers to introduce specific binding sites, which could be explored for applications in catalysis or as stationary phases in chromatography. For drug development professionals, the high surface area and tunable porosity of these polymers could be investigated for drug delivery systems, where the polymer acts as a high-capacity carrier for active pharmaceutical ingredients.
References
- 1. Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28833B [pubs.rsc.org]
- 2. (PDF) Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials (2017) | Xiong Li | 21 Citations [scispace.com]
- 3. [PDF] Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials | Semantic Scholar [semanticscholar.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Microporous poly(Schiff base) constructed from tetraphenyladamantane units for adsorption of gases and organic vapors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetraphenyladamantane-Based Polymers in Gas Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and gas storage applications of microporous polymers based on the rigid, three-dimensional tetraphenyladamantane (TPA) core. The unique structure of TPA imparts exceptional thermal and chemical stability to the resulting polymers, while its tetrahedral geometry leads to the formation of interconnected micropores, making these materials highly promising for applications in gas storage and separation.[1][2][3][4][5]
Overview of Tetraphenyladamantane-Based Polymers for Gas Storage
Tetraphenyladamantane-based polymers are a class of microporous organic polymers (MOPs) that have garnered significant attention for their potential in gas storage and separation technologies. The adamantane core, a diamondoid hydrocarbon, provides a rigid and sterically bulky building block. When functionalized with phenyl groups at its bridgehead positions and subsequently polymerized, it creates a highly porous and robust network structure.[1][2][3]
These polymers exhibit permanent porosity and demonstrate good capabilities for storing small gas molecules such as hydrogen (H₂), methane (CH₄), and carbon dioxide (CO₂).[1][3][4][5] Their high thermal stability, with degradation temperatures often exceeding 500°C, and remarkable resistance to harsh chemical environments, including strong acids and bases, make them suitable candidates for industrial applications.[1][3]
Different synthetic strategies have been employed to create a variety of TPA-based polymers, including:
-
Microporous Organic Polymers (MOPs) synthesized via Suzuki coupling reactions.[1][2][3][4]
-
Polyimides (PIs) formed through condensation polymerization with dianhydrides.
-
Polyaminals created by the reaction of TPA-based amines with aldehydes.[6]
-
Polybenzimidazoles resulting from the condensation of TPA-based aldehydes with aromatic tetraamines.[7]
The gas storage properties of these polymers can be tuned by modifying the linker units used in the polymerization process or by post-synthetic modification of the polymer network.[8] For instance, the introduction of nitro functional groups into a polyimide network has been shown to significantly enhance CO₂ uptake and selectivity.[8]
Data Presentation: Gas Storage Performance
The following tables summarize the quantitative data on the gas storage performance of various tetraphenyladamantane-based polymers reported in the literature.
Table 1: CO₂ Storage Capacities and Selectivities
| Polymer ID | Synthesis Method | BET Surface Area (m²/g) | CO₂ Uptake (wt%) @ 273 K, 1.13 bar | CO₂/CH₄ Selectivity | CO₂/N₂ Selectivity | Reference |
| MOP-Ad-1 | Suzuki Coupling | 665 | 10.3 | Moderate | - | [1][3] |
| PI-ADNT | Polycondensation | 774 | - | - | - | [8] |
| PI-NO₂s | Nitration of PI-ADNT | Decreased from PI-ADNT | up to 4.03 mmol/g | Significantly Improved | Significantly Improved | [8] |
| TPA-Polyaminals | Polyaminalization | High | 17.6 | 24 | 104 | [6] |
| TPA-Polybenzimidazoles | Polycondensation | up to 1023 | 17.3 | 12 | 71 | [7] |
Table 2: H₂ and CH₄ Storage Capacities
| Polymer ID | H₂ Uptake (wt%) @ 77.3 K, 1.13 bar | CH₄ Uptake (wt%) @ 273.1 K, 1.13 bar | Reference |
| MOP-Ad-1 | 1.07 | 2.4 | [1][3] |
| TPA-Polybenzimidazoles | 1.6 | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of tetraphenyladamantane-based polymers and their characterization for gas storage applications.
Synthesis of 1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA) Monomer
This protocol is based on procedures described in the literature for the synthesis of the key monomer, 1,3,5,7-tetrakis(4-bromophenyl)adamantane.[4]
Materials:
-
Adamantane
-
Bromobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂) (or other suitable solvent)
-
Hydrochloric Acid (HCl)
-
Methanol
-
Chloroform
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve adamantane in an excess of bromobenzene and carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.
-
Reaction: After the addition of the catalyst, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the aluminum salts.
-
Extraction: Separate the organic layer and extract the aqueous layer with chloroform. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to yield pure 1,3,5,7-tetrakis(4-bromophenyl)adamantane.
Synthesis of Microporous Organic Polymer (MOP-Ad-1) via Suzuki Coupling
This protocol describes the synthesis of a microporous organic polymer using a palladium-catalyzed Suzuki cross-coupling reaction.[4]
Materials:
-
1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA)
-
Benzene-1,4-diboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
Reactant Mixture: To a Schlenk flask, add 1,3,5,7-tetrakis(4-bromophenyl)adamantane, benzene-1,4-diboronic acid, and tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide.
-
Base Addition: Add an aqueous solution of potassium carbonate to the mixture.
-
Degassing: Degas the reaction mixture by performing several freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Polymerization: Heat the mixture under an inert atmosphere (argon) at 150°C for 72 hours with constant stirring.
-
Precipitation and Washing: After cooling to room temperature, pour the reaction mixture into deionized water to precipitate the polymer. Collect the solid by filtration and wash thoroughly with water to remove inorganic salts.
-
Purification: Further purify the polymer by washing with various organic solvents (e.g., methanol, acetone, chloroform) to remove any unreacted monomers and oligomers.
-
Drying: Dry the final polymer product in a vacuum oven at an elevated temperature (e.g., 120°C) overnight.
Gas Sorption Measurements
This protocol outlines the procedure for determining the gas storage capacity of the synthesized polymers using a volumetric gas adsorption analyzer.
Materials and Equipment:
-
Synthesized microporous polymer
-
High-purity gases (H₂, N₂, CO₂, CH₄)
-
Helium gas (for dead volume calibration)
-
Volumetric gas adsorption analyzer
-
Sample tubes
-
Heating mantle
-
Vacuum pump
Procedure:
-
Sample Preparation and Degassing:
-
Accurately weigh a sample of the polymer (typically 50-100 mg) and place it in a sample tube.
-
Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Heat the sample under high vacuum at a specific temperature (e.g., 150-200°C) for several hours (e.g., 12 hours) to remove any adsorbed moisture and solvents from the pores.
-
-
Dead Volume Measurement:
-
After degassing, cool the sample to room temperature and transfer the sample tube to the analysis port.
-
Introduce a known amount of a non-adsorbing gas, typically helium, into the sample tube and measure the pressure to determine the free space (dead volume) within the tube.
-
-
Adsorption Isotherm Measurement:
-
Evacuate the sample tube to remove the helium.
-
Set the analysis temperature (e.g., 77 K for H₂ and N₂, 273 K or 298 K for CO₂ and CH₄) using a suitable coolant (e.g., liquid nitrogen or a temperature-controlled bath).
-
Introduce a known amount of the adsorbate gas (e.g., H₂, CO₂, CH₄) into the sample tube in controlled doses.
-
After each dose, allow the system to equilibrate until the pressure remains constant, indicating that adsorption is complete.
-
Record the equilibrium pressure and the amount of gas adsorbed.
-
Repeat this process over a range of pressures to generate the adsorption isotherm.
-
-
Data Analysis:
-
The amount of gas adsorbed at each pressure point is calculated from the difference between the amount of gas introduced and the amount of gas remaining in the dead volume.
-
The Brunauer-Emmett-Teller (BET) surface area is calculated from the nitrogen adsorption isotherm measured at 77 K.
-
Gas uptake capacities are determined from the respective adsorption isotherms at specific pressures and temperatures.
-
The selectivity for one gas over another (e.g., CO₂/CH₄) can be calculated from the initial slopes of the single-component adsorption isotherms using Henry's Law.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the study of tetraphenyladamantane-based polymers for gas storage.
Caption: Workflow for the synthesis and characterization of TPA-based polymers.
Caption: Experimental workflow for gas sorption analysis.
Caption: Relationship between polymer structure and gas storage properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How the Volumetric Technique Sorption Analyzer Works - Gold APP Instruments [goldapp.com.cn]
- 4. Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28833B [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Static Gas and Vapour Phase adsorption | Chemical [chemicalengineering.research.vub.be]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Adsorption Amount Measurements :: Microtrac [microtrac.com]
Application Notes and Protocols: 1,3,5,7-Tetraphenyladamantane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,7-Tetraphenyladamantane (TPA) is a unique, highly symmetrical, and thermally stable molecule with a rigid diamondoid core.[1][2] Its three-dimensional structure and the ability to be functionalized at its four phenyl groups make it an exceptional building block in polymer chemistry.[2] The incorporation of the TPA moiety into polymer chains imparts remarkable properties, including high thermal stability, enhanced mechanical strength, and the formation of permanent microporosity.[3] These characteristics have led to its use in the development of advanced materials such as high-performance polymers, microporous organic polymers (MOPs) for gas storage and separation, and potential applications in organic electronics and biomedical materials.[3][4] This document provides an overview of the applications of TPA in polymer chemistry, along with detailed experimental protocols for the synthesis of TPA-containing polymers.
Key Applications
The rigid and bulky nature of the TPA core introduces significant free volume into polymer matrices, leading to materials with low dielectric constants, high gas permeability, and excellent thermal resistance. Key application areas include:
-
Microporous Organic Polymers (MOPs): TPA and its derivatives are extensively used as "knots" or tetrahedral building blocks in the synthesis of MOPs.[3] These materials possess permanent porosity and high surface areas, making them ideal candidates for gas storage (e.g., hydrogen and methane), carbon dioxide capture, and the adsorption of organic vapors.[3][5][6]
-
High-Performance Polymers: The incorporation of the TPA scaffold into polymer backbones, such as those of polyimides and polycyanurates, significantly enhances their thermal stability and mechanical properties.[7][8] These polymers are suitable for applications in the aerospace and electronics industries where resistance to extreme conditions is paramount.
-
Potential Biomedical Applications: While direct applications in drug delivery are still emerging, the biocompatibility of the adamantane core and the porous nature of TPA-based polymers suggest their potential use in drug delivery systems, tissue engineering scaffolds, and biomedical devices.[9][10] The controlled pore size of MOPs could allow for the loading and sustained release of therapeutic agents.
Data Presentation: Properties of TPA-Based Polymers
The inclusion of this compound and its derivatives in polymer structures leads to materials with exceptional properties. The following tables summarize key quantitative data from the literature for different classes of TPA-based polymers.
Table 1: Gas Adsorption Properties of TPA-Based Microporous Organic Polymers (MOPs) [3]
| Polymer | H₂ Adsorption (wt% at 77.3 K, 1.13 bar) | CO₂ Adsorption (wt% at 273.1 K, 1.13 bar) | CH₄ Adsorption (wt% at 273.1 K, 1.13 bar) | BET Surface Area (m²/g) |
| MOP-Ad-1 | 1.07 | 10.3 | 2.4 | 665 |
| MOP-Ad-2 | 0.95 | 8.7 | 2.1 | 589 |
| MOP-Ad-3 | 0.88 | 7.9 | 1.9 | 543 |
Table 2: Properties of a TPA-Based Polycyanurate Network [6]
| Property | Value |
| BET Surface Area | 843 m²/g |
| Pore Size | 7.8 Å |
| H₂ Uptake (77 K, 1 bar) | 1.49 wt% |
| CO₂ Uptake (273 K, 1 bar) | 12.8 wt% |
| Benzene Uptake (298 K, P/P₀ = 0.9) | 98.0 wt% |
| CO₂/N₂ Selectivity | up to 112 |
Table 3: General Properties of High-Performance Polyimides (Illustrative examples, not all contain TPA) [7][11][12]
| Property | Range of Values |
| Glass Transition Temperature (Tg) | 230 - 416 °C |
| 5% Weight Loss Temperature (TGA) | 480 - 584 °C |
| Tensile Strength | 91 - 232 MPa |
| Elongation at Break | 5.99 - 26.26 % |
| Dielectric Constant (1 MHz) | 2.31 - 3.51 |
Experimental Protocols
Protocol 1: Synthesis of a TPA-Based Microporous Organic Polymer (MOP-Ad-1) via Suzuki Coupling
This protocol describes the synthesis of a microporous organic polymer using a derivative of this compound, 1,3,5,7-tetrakis(4-bromophenyl)adamantane (TBPA), as the tetrahedral "knot".[3]
Materials:
-
1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA)
-
Benzene-1,4-diboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2.0 M aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Argon (Ar) gas
Procedure:
-
To a mixture of TBPA (0.30 g, 0.40 mmol) and benzene-1,4-diboronic acid (0.15 g, 0.91 mmol) in DMF (100 mL), add tetrakis(triphenylphosphine)palladium(0) (45.85 mg, 39.68 µmol, 10.0 mol%) and a 2.0 M aqueous solution of K₂CO₃ (16.0 mL).
-
Degas the resulting mixture using freeze-pump-thaw cycles and purge with argon.
-
Stir the mixture at 150 °C for 72 hours under an argon atmosphere.
-
After cooling to room temperature, pour the mixture into deionized water.
-
Collect the precipitate by filtration.
-
Wash the solid product sequentially with deionized water, methanol, and chloroform.
-
Dry the polymer under vacuum at 120 °C for 24 hours to yield the MOP-Ad-1 as an off-white powder.
Protocol 2: Synthesis of a TPA-Based Polycyanurate Network
This protocol outlines the synthesis of a microporous polycyanurate network from 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane (TCAD).[8]
Materials:
-
1,3,5,7-Tetrakis(4-hydroxyphenyl)adamantane
-
Cyanogen bromide
-
Triethylamine
-
Dichloromethane
-
Diphenylsulfone
Procedure:
Part A: Synthesis of 1,3,5,7-Tetrakis(4-cyanatophenyl)adamantane (TCAD) monomer
-
Dissolve 1,3,5,7-tetrakis(4-hydroxyphenyl)adamantane in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add cyanogen bromide and triethylamine dropwise to the solution while maintaining the low temperature.
-
Allow the reaction to proceed for several hours at room temperature.
-
Wash the reaction mixture with water to remove byproducts.
-
Dry the organic layer and evaporate the solvent to obtain the crude TCAD monomer.
-
Purify the monomer by recrystallization.
Part B: Polymerization to form the Polycyanurate Network
-
Dissolve the purified TCAD monomer in diphenylsulfone at an elevated temperature.
-
Heat the solution to induce cyclotrimerization of the cyanate groups. The reaction temperature is typically above 200 °C.
-
The cross-linked polycyanurate network will precipitate from the solution.
-
After cooling, wash the solid polymer with a suitable solvent (e.g., acetone) to remove the diphenylsulfone.
-
Dry the resulting porous polymer network under vacuum.
Visualizations
Experimental Workflow for MOP Synthesis
Caption: Workflow for the synthesis of a TPA-based microporous organic polymer.
Logical Relationship of TPA in Polymer Applications
Caption: Logical relationship of TPA's properties to its polymer applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28833B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Synthesis of 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane and its microporous polycyanurate network for adsorption of organic vapors, hydrogen and carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and properties of hyperbranched polyimides derived from tetra-amine and long-chain aromatic dianhydrides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. State-of-the-Art Synthesis of Porous Polymer Materials and Their Several Fantastic Biomedical Applications: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
The Adamantane Advantage: Engineering Next-Generation Organic Electronics with 1,3,5,7-Tetraphenyladamantane Derivatives
The rigid, three-dimensional architecture of 1,3,5,7-tetraphenyladamantane (TPA) is carving out a significant niche in the field of organic electronics. While not electronically active in its pristine form, the TPA scaffold serves as a exceptional building block for creating high-performance materials, particularly as host materials in Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). By functionalizing the phenyl rings of TPA with electronically active moieties, researchers are developing materials with enhanced thermal stability, improved film morphology, and superior device performance.
This application note provides a comprehensive overview of the use of TPA derivatives in organic electronics, with a focus on their application as host materials in OLEDs. Detailed experimental protocols for the synthesis of key adamantane-based host materials and the fabrication of OLED devices are presented, along with a summary of their performance data.
Properties of this compound
The utility of TPA as a molecular scaffold stems from its unique physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₂ | [1] |
| Molecular Weight | 440.62 g/mol | [2] |
| Melting Point | 403-404 °C | [2] |
| Boiling Point | 575.5±50.0 °C (Predicted) | [2] |
| Crystal Structure | Tetragonal | [1] |
Applications in Organic Light-Emitting Diodes (OLEDs)
The primary application of TPA derivatives in organic electronics is as host materials in the emissive layer of OLEDs, particularly for blue TADF emitters. The bulky and rigid adamantane core provides several key advantages:
-
High Thermal and Morphological Stability: The rigid adamantane cage enhances the glass transition temperature (Tg) and thermal decomposition temperature (Td) of the host material, leading to more stable and longer-lasting devices.[3]
-
Suppression of Aggregation: The three-dimensional structure of the adamantane unit effectively prevents the aggregation of emitter molecules, which can lead to quenching of the emission.[4]
-
High Triplet Energy: The non-conjugated adamantane core helps to maintain a high triplet energy level in the host material, which is crucial for efficient energy transfer to blue TADF emitters.[5]
-
Good Solubility: Functionalization of the TPA core can lead to materials with excellent solubility in common organic solvents, enabling solution-based device fabrication processes.[5]
Performance of Adamantane-Based Host Materials in OLEDs
The incorporation of adamantane moieties into host materials has led to significant improvements in the performance of blue TADF OLEDs. The following table summarizes the performance of several key adamantane-based host materials.
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Reference |
| Ad-mCP | TBN-TPA | 29.9 | 30.56 | 32.0 | [3] |
| Ad-4D2 | Blue TADF Emitter | 18.3 | 44.2 | 34.4 | [5] |
| CzCzPh-mAd | Narrowband Blue TADF Emitter | >13 | Not Reported | Not Reported | [4] |
| Ada-ICzBN | Not Applicable (Emitter) | 31.9 | Not Reported | Not Reported | [6] |
Experimental Protocols
Synthesis of 1,3,5,7-Tetrakis(4-bromophenyl)adamantane
A key precursor for many adamantane-based host materials is 1,3,5,7-tetrakis(4-bromophenyl)adamantane. A general synthetic protocol is as follows:
Materials:
-
1,3,5,7-Tetrabromoadamantane
-
4-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1,3,5,7-tetrabromoadamantane and 4-bromophenylboronic acid in a mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate to the flask.
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the reaction mixture.
-
Heat the mixture to reflux and stir for 24 hours under an argon atmosphere.
-
After cooling to room temperature, extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,3,5,7-tetrakis(4-bromophenyl)adamantane.
Fabrication of a Multilayer OLED Device
The following is a general protocol for the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment.[7][8][9]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Adamantane-based host material
-
TADF emitter
-
Electron Transport Layer (ETL) material (e.g., TmPyPB)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the ITO surface with UV-ozone for 15 minutes immediately before use to improve the work function.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially onto the ITO anode. A typical device structure is as follows:
-
HIL: 5 nm of HATCN
-
HTL: 50 nm of TAPC
-
Emissive Layer (EML): 20 nm of the adamantane-based host co-evaporated with the TADF emitter (e.g., 20 wt%).
-
ETL: 40 nm of TmPyPB
-
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the EIL.
-
Deposit a 100 nm thick layer of Al as the cathode.
-
-
Encapsulation:
-
Encapsulate the completed devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
-
Signaling Pathways and Logical Relationships
The operation of an OLED involves a series of steps from charge injection to light emission. The adamantane-based host material plays a crucial role in the emissive layer, facilitating efficient energy transfer to the guest emitter.
Conclusion
Derivatives of this compound have emerged as a highly promising class of materials for organic electronics, particularly as host materials in blue TADF OLEDs. Their unique three-dimensional structure imparts excellent thermal and morphological stability, while also enabling high triplet energies necessary for efficient blue emission. The continued development of novel TPA-based materials holds significant promise for the advancement of next-generation displays and solid-state lighting.
References
- 1. This compound | C34H32 | CID 11553988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 16004-75-4 [m.chemicalbook.com]
- 3. asl.korea.ac.kr [asl.korea.ac.kr]
- 4. Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Dendritic host materials with non-conjugated adamantane cores for efficient solution-processed blue thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. ossila.com [ossila.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Functionalization of 1,3,5,7-Tetraphenyladamantane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 1,3,5,7-tetraphenyladamantane, a versatile and highly symmetric building block. Its rigid, three-dimensional structure and thermal stability make it an excellent candidate for a variety of applications, particularly in materials science for gas capture and as a potential scaffold in drug delivery systems.
Application 1: Synthesis of Microporous Organic Polymers (MOPs) for Gas Adsorption and Storage
The rigid, tetrahedral geometry of this compound makes it an ideal "knot" for the construction of microporous organic polymers (MOPs). By functionalizing the phenyl rings, this core can be linked to various "struts" to create highly porous, stable, and chemically resistant materials with applications in gas storage and separation, including the capture of carbon dioxide (CO₂), hydrogen (H₂), and methane (CH₄).
Quantitative Data: Gas Adsorption in Tetraphenyladamantane-Based MOPs
The following table summarizes the gas adsorption capacities of various MOPs synthesized from functionalized this compound.
| Polymer Name | Functionalization Strategy | Gas | Adsorption Capacity (wt%) | Conditions | CO₂/N₂ Selectivity | CO₂/CH₄ Selectivity | Reference |
| MOP-Ad-1 | Suzuki coupling of 1,3,5,7-tetrakis(4-bromophenyl)adamantane with benzene-1,4-diboronic acid | CO₂ | 10.3 | 273.1 K, 1.13 bar | - | Moderate | [1][2][3][4] |
| H₂ | 1.07 | 77.3 K, 1.13 bar | - | - | [1][2][3][4] | ||
| CH₄ | 2.4 | 273.1 K, 1.13 bar | - | - | [1][2][3][4] | ||
| PI-ADPM | Polycondensation of 1,3,5,7-tetrakis(4-aminophenyl)adamantane with pyromellitic dianhydride | CO₂ | 14.6 | 273 K, 1 bar | - | - | [5][6][7] |
| H₂ | 1.27 | 77 K, 1 bar | - | - | [5] | ||
| Benzene | 99.2 | 298 K, 0.9 bar | - | - | [6][7] | ||
| Cyclohexane | 59.7 | 298 K, 0.9 bar | - | - | [6][7] | ||
| PAN-X | Polyaminal formation | CO₂ | 17.6 | 273 K, 1.0 bar | 104 | 24 | [8] |
| Benzene | 72.6 | - | - | - | [8] | ||
| Cyclohexane | 52.7 | - | - | - | [8] | ||
| Polycyanurate Network | Cyclotrimerization of 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane | CO₂ | 12.8 | 273 K, 1 bar | up to 112 | - | [9] |
| H₂ | 1.49 | 77 K, 1 bar | - | - | [9] | ||
| Benzene | 98.0 | 298 K, P/P₀ = 0.9 | - | - | [9] |
Experimental Protocols: Materials Science Applications
Protocol 1: Synthesis of 1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA)
This protocol describes a key step in functionalizing the tetraphenyladamantane core for subsequent polymerization reactions.
Materials:
-
This compound
-
Bromine (Br₂)
-
Anhydrous iron(III) chloride (FeCl₃) or iron powder as a catalyst
-
Chloroform (CHCl₃) or other suitable solvent
-
Methanol
-
Sodium thiosulfate solution
Procedure:
-
Dissolve this compound in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add a catalytic amount of anhydrous iron(III) chloride or iron powder to the solution.
-
Slowly add a solution of bromine in chloroform to the reaction mixture via the dropping funnel at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as a mixture of chloroform and methanol to yield 1,3,5,7-tetrakis(4-bromophenyl)adamantane as a white solid.
Protocol 2: Synthesis of Microporous Organic Polymer (MOP-Ad-1) via Suzuki Coupling
This protocol details the synthesis of a microporous organic polymer using the functionalized tetraphenyladamantane core.[1][2][3][4]
Materials:
-
1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA)
-
Benzene-1,4-diboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
A mixture of 1,4-dioxane and water as the solvent
-
Methanol, acetone, tetrahydrofuran, chloroform for washing
Procedure:
-
To a Schlenk flask, add 1,3,5,7-tetrakis(4-bromophenyl)adamantane, benzene-1,4-diboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solution of potassium carbonate in water, followed by degassed 1,4-dioxane.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 48-72 hours under an inert atmosphere.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid with water to remove inorganic salts.
-
Purify the polymer by Soxhlet extraction sequentially with water, methanol, acetone, tetrahydrofuran, and chloroform (each for 24 hours) to remove any unreacted monomers and catalyst residues.[1]
-
Dry the resulting polymer under vacuum at an elevated temperature (e.g., 200 °C) for 24 hours to obtain the final MOP-Ad-1 as an off-white powder.[1]
Caption: Workflow for MOP synthesis and characterization.
Application 2: Potential as a Scaffold in Targeted Drug Delivery
The adamantane cage is a well-established pharmacophore known for its lipophilicity, which can enhance the ability of a drug to cross cell membranes.[10] The rigid, tetrahedral structure of this compound offers a unique scaffold for the multivalent presentation of targeting ligands, imaging agents, and therapeutic payloads. While specific applications of functionalized this compound in drug delivery are still an emerging area of research, its structural features suggest significant potential.
Conceptual Application: A functionalized this compound core could be used to create a nanocarrier for targeted cancer therapy. Three of the phenyl rings could be functionalized with targeting moieties (e.g., folic acid, antibodies, or peptides) to direct the carrier to cancer cells overexpressing the corresponding receptors. The fourth phenyl ring could be conjugated to a potent cytotoxic drug via a cleavable linker (e.g., a pH-sensitive or enzyme-labile bond) to ensure drug release only within the tumor microenvironment. This multivalent targeting approach could enhance binding affinity and cellular uptake, leading to a more effective and less toxic therapeutic agent.
Conceptual Protocol: Design and Evaluation of a Tetraphenyladamantane-Based Drug Delivery System
This protocol outlines a conceptual workflow for the development and testing of a targeted drug delivery system based on a this compound scaffold.
1. Synthesis of a Hetero-functionalized Scaffold:
-
Synthesize a this compound derivative with three identical functional groups for targeting ligand attachment (e.g., amino or carboxyl groups) and one orthogonal functional group for drug conjugation (e.g., an azide or alkyne for click chemistry).
2. Conjugation of Targeting Ligands and Drug:
-
Attach the targeting ligands to the three available functional groups using standard bioconjugation techniques (e.g., amide bond formation).
-
Conjugate the therapeutic drug to the orthogonal functional group, potentially through a linker that allows for controlled release.
3. Characterization of the Conjugate:
-
Confirm the structure and purity of the final conjugate using techniques such as NMR, mass spectrometry, and HPLC.
-
Determine the drug-to-scaffold ratio (DSR) to quantify the amount of drug loaded onto each carrier molecule.
4. In Vitro Evaluation:
-
Cell Binding and Uptake: Use fluorescence microscopy or flow cytometry to assess the binding and internalization of the fluorescently labeled conjugate in cancer cells that express the target receptor versus control cells that do not.
-
Cytotoxicity Assay: Determine the in vitro efficacy of the drug conjugate by measuring its ability to kill target cancer cells compared to the free drug and a non-targeted control.
-
Drug Release Study: Monitor the release of the drug from the scaffold under different conditions (e.g., varying pH or enzyme concentrations) to simulate the intracellular environment.
Caption: Development workflow for a targeted drug delivery system.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy [thno.org]
- 3. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Quantification of Interactions Between Drug Delivery Systems and Cells In Vitro: A Guide for Preclinical Nanomedicine Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 8. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
Application Notes and Protocols for Suzuki Coupling Polymerization with Tetraphenyladamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers incorporating adamantane moieties are gaining significant interest across various fields, including materials science and drug development. The unique, rigid, and bulky three-dimensional structure of the tetraphenyladamantane core imparts exceptional thermal stability, high glass transition temperatures, and potential for creating materials with intrinsic microporosity. When polymerized via robust carbon-carbon bond-forming reactions like the Suzuki coupling, these derivatives yield highly stable and porous networks.
These microporous organic polymers (MOPs) are being explored for applications ranging from gas storage and separation to catalysis. In the realm of drug development, the hydrophobic and cage-like structure of the adamantane unit offers potential advantages for drug delivery systems, including enhanced drug loading capacity and controlled release profiles. This document provides detailed application notes and experimental protocols for the synthesis of polymers from tetraphenyladamantane derivatives using Suzuki coupling polymerization, summarizing the key properties of the resulting materials and exploring their potential in drug delivery.
Data Presentation
The following tables summarize the key quantitative data for a series of microporous organic polymers (MOP-Ad) synthesized from 1,3,5,7-tetrakis(4-bromophenyl)adamantane via Suzuki coupling polymerization with different phenylboronic acid linkers.
Table 1: Synthesis and Properties of Tetraphenyladamantane-Based Microporous Organic Polymers (MOP-Ad)
| Polymer | Dicarboxylic Acid Linker | Yield (%) | Thermal Decomposition (°C) [a] | BET Surface Area (m²/g) |
| MOP-Ad-1 | Benzene-1,4-diboronic acid | 97.7 | >520 | 974 |
| MOP-Ad-2 | Biphenyl-4,4'-diboronic acid | 90.2 | >500 | 653 |
| MOP-Ad-3 | p-Terphenyl-4,4''-diboronic acid | 65.7 | >480 | 282 |
[a] Temperature at which 5% weight loss is observed via thermogravimetric analysis (TGA).
Table 2: Gas Adsorption Capacities of MOP-Ad Polymers
| Polymer | H₂ Uptake (wt%) [a] | CO₂ Uptake (wt%) [b] | CH₄ Uptake (wt%) [b] |
| MOP-Ad-1 | 1.07 | 10.3 | 2.4 |
| MOP-Ad-2 | - | - | - |
| MOP-Ad-3 | - | - | - |
[a] Measured at 77.3 K and 1.13 bar. [b] Measured at 273.1 K and 1.13 bar. Note: Data for MOP-Ad-2 and MOP-Ad-3 gas adsorption were not available in the reviewed literature.
A Note on Molecular Weight Determination: The MOP-Ad polymers are cross-linked, three-dimensional networks, which renders them insoluble in common organic solvents. This insolubility precludes the determination of molecular weight (Mn, Mw) and polydispersity index (PDI) by standard techniques such as gel permeation chromatography (GPC).
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative tetraphenyladamantane-based microporous organic polymer, MOP-Ad-1.
Synthesis of MOP-Ad-1 via Suzuki Coupling Polymerization
Materials:
-
1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA)
-
Benzene-1,4-diboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Methanol
-
Acetone
-
Chloroform
Procedure:
-
Monomer Preparation: The monomer 1,3,5,7-tetrakis(4-bromophenyl)adamantane (TBPA) is synthesized according to established literature procedures.
-
Reaction Setup: In a 100 mL Schlenk flask, combine 1,3,5,7-tetrakis(4-bromophenyl)adamantane (TBPA) (0.50 g, 0.68 mmol), benzene-1,4-diboronic acid (0.226 g, 1.36 mmol), and potassium carbonate (K₂CO₃) (0.94 g, 6.80 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.079 g, 0.068 mmol) to the flask.
-
Solvent Addition: Add a degassed mixture of N,N-dimethylformamide (DMF) (20 mL) and deionized water (4 mL) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Polymerization: Heat the reaction mixture to 150 °C and stir vigorously for 72 hours under a nitrogen atmosphere.
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into 200 mL of methanol.
-
Collect the precipitate by filtration.
-
Wash the solid product sequentially with deionized water, methanol, acetone, and chloroform to remove any unreacted monomers, catalyst residues, and oligomers.
-
Extract the crude polymer via Soxhlet extraction with methanol for 24 hours to ensure complete removal of impurities.
-
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to yield MOP-Ad-1 as an off-white powder.
Visualizations
Below are diagrams illustrating the key processes and relationships in the synthesis and potential application of tetraphenyladamantane-based polymers.
Application in Drug Development
The incorporation of the rigid and lipophilic tetraphenyladamantane core into a polymer network presents several potential advantages for drug delivery applications. While specific studies on the use of MOP-Ad polymers for drug delivery are limited, the inherent properties of the constituent adamantane moiety suggest promising avenues for research.
-
Enhanced Drug Loading: The hydrophobic cavities within the microporous structure of MOP-Ad polymers could serve as reservoirs for hydrophobic drug molecules. The adamantane cages themselves are known to form stable inclusion complexes with various guest molecules, which could lead to higher drug loading capacities compared to conventional polymer matrices.
-
Controlled Release: The rigid and robust nature of the cross-linked polymer network can hinder the rapid diffusion of encapsulated drugs. This could enable a sustained and controlled release profile, which is beneficial for reducing dosing frequency and improving patient compliance. The release kinetics could potentially be tuned by modifying the linker length and, consequently, the pore size of the MOPs.
-
Biocompatibility: Adamantane and its derivatives have been explored in medicinal chemistry and are generally considered to have good biocompatibility. This is a crucial prerequisite for any material intended for in vivo applications.
Further research is warranted to explore the full potential of these novel materials in drug delivery, including studies on drug loading and release kinetics, in vitro and in vivo biocompatibility, and the development of targeted delivery systems.
The Role of 1,3,5,7-Tetraphenyladamantane in High-Performance Polymers: Applications and Protocols
Introduction
1,3,5,7-Tetraphenyladamantane (TPA) is a diamondoid molecule characterized by a rigid, three-dimensional cage structure with four phenyl groups situated at the bridgehead positions. This unique molecular architecture imparts exceptional thermal stability, chemical resistance, and a well-defined tetrahedral geometry, making it a valuable building block for the synthesis of high-performance polymers. The incorporation of the TPA moiety into polymer backbones can significantly enhance their properties, leading to materials with superior thermal stability, improved solubility, and tailored microporosity. This document provides an overview of the applications of TPA in high-performance polymers, including microporous organic polymers (MOPs), polyamides, and polyimides, along with detailed experimental protocols for their synthesis and characterization.
Applications of this compound in High-Performance Polymers
The rigid and bulky nature of the TPA unit introduces significant free volume into polymer chains, disrupting close packing and enhancing solubility in organic solvents. Furthermore, the robust adamantane cage contributes to the high thermal and chemical stability of the resulting polymers. Key applications include:
-
Microporous Organic Polymers (MOPs) for Gas Storage and Separation: The intrinsic porosity resulting from the inefficient packing of TPA-containing polymer chains makes these materials excellent candidates for gas storage and separation applications. The high thermal stability of these MOPs allows them to be used in harsh chemical environments.[1][2]
-
High-Temperature Resistant Polymers: The incorporation of the adamantane cage enhances the thermal stability of polymers. For instance, MOPs based on TPA have shown decomposition temperatures of up to 520°C.[1]
-
Soluble and Processable Polyamides and Polyimides: Aromatic polyamides and polyimides are known for their outstanding thermal and mechanical properties but often suffer from poor solubility, which limits their processability. The introduction of bulky adamantane side groups can improve the solubility of these polymers in common organic solvents without significantly compromising their thermal stability.[2]
-
Advanced Coatings and Lubricants: The thermal stability and unique spatial arrangement of phenyl groups in TPA make it a suitable component for advanced coatings and specialized lubricants that require resistance to degradation at high operating temperatures.[3]
-
Organic Electronics: TPA serves as a building block in the synthesis of materials for organic electronics, where thermal stability and defined molecular architecture are crucial.[3]
Data Presentation
Table 1: Thermal Properties of High-Performance Polymers Containing Adamantane Moieties
| Polymer Type | Specific Polymer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Reference |
| Polyamide | Poly(4-(1-adamantyl)-1,3-bis(phenoxy)benzene-terephthalamide) | 240-300 | > 450 | [2] |
| Polyimide | ADMDA-based Polyimides | 285-440 | - | [4] |
| Microporous Organic Polymer | MOP-Ad-1 | - | > 520 | [1] |
| Microporous Organic Polymer | MOP-Ad-3 | - | > 480 | [1] |
Table 2: Mechanical Properties of Adamantane-Containing Polyamides
| Specific Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |
| Polyamides from 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene | 77-92 | 1.5-2.5 | [2] |
Table 3: Gas Adsorption Capacities of TPA-Based Microporous Organic Polymers (MOPs)
| Specific Polymer | H2 Uptake (wt% at 77.3 K, 1.13 bar) | CO2 Uptake (wt% at 273.1 K, 1.13 bar) | CH4 Uptake (wt% at 273.1 K, 1.13 bar) | Reference |
| MOP-Ad-1 | 1.07 | 10.3 | 2.4 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA)
This protocol describes the synthesis of a key precursor for TPA-based polymers.
Materials:
-
Adamantane
-
Bromobenzene
-
Anhydrous Aluminum Chloride (AlCl3)
-
Dry Carbon Disulfide (CS2)
-
Methanol
-
Chloroform
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve adamantane in dry carbon disulfide.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.
-
Add bromobenzene dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 48 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as a mixture of chloroform and methanol to obtain pure 1,3,5,7-tetrakis(4-bromophenyl)adamantane.
Protocol 2: Synthesis of Microporous Organic Polymer (MOP-Ad-1) via Suzuki Coupling
This protocol details the synthesis of a microporous organic polymer for gas storage applications.[1]
Materials:
-
1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA)
-
Benzene-1,4-diboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3), 2.0 M aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Methanol, Acetone, Tetrahydrofuran, Chloroform (for purification)
Procedure:
-
To a mixture of TBPA (0.30 g, 0.40 mmol) and benzene-1,4-diboronic acid (0.15 g, 0.91 mmol) in DMF (100 mL), add tetrakis(triphenylphosphine)palladium(0) (45.85 mg, 39.68 µmol) and an aqueous solution of K2CO3 (2.0 M, 16.0 mL).[1]
-
Degas the resulting mixture using freeze-pump-thaw cycles and then purge with Argon.
-
Stir the mixture at 150 °C for 72 hours.[1]
-
After cooling to room temperature, pour the mixture into deionized water.
-
Collect the precipitate by filtration and wash with water to remove inorganic salts.
-
Further purify the precipitate by Soxhlet extraction sequentially with water, methanol, acetone, tetrahydrofuran, and chloroform, each for 24 hours.
-
Dry the polymer under vacuum at 200 °C for 24 hours to yield an off-white powder.[1]
Protocol 3: Synthesis of Adamantane-Containing Polyamides
This protocol outlines the synthesis of soluble aromatic polyamides.[2]
Materials:
-
4-(1-Adamantyl)-1,3-bis(aminophenoxy)benzene (diamine monomer)
-
Aromatic dicarboxylic acid (e.g., terephthaloyl chloride)
-
N,N-Dimethylacetamide (DMAc)
-
Pyridine
-
Ethanol
-
Water
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the adamantane-containing diamine monomer in DMAc containing pyridine.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add the aromatic dicarboxylic acid chloride portion-wise to the stirred solution.
-
Continue stirring at 0-5 °C for 1 hour and then at room temperature for 3 hours.
-
Precipitate the resulting polymer solution in ethanol.
-
Wash the polymer thoroughly with hot water and ethanol.
-
Dry the polyamide overnight under vacuum at 100 °C.[2]
Visualizations
Caption: Workflow for the synthesis of Microporous Organic Polymer (MOP-Ad-1).
Caption: Logical relationships in the synthesis of TPA-based high-performance polymers.
References
- 1. Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28833B [pubs.rsc.org]
- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,3,5,7-Tetraphenyladamantane as a Core for Dendrimers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of dendrimers utilizing a 1,3,5,7-tetraphenyladamantane core for drug delivery purposes. The inherent rigidity and precise three-dimensional structure of the tetraphenyladamantane core make it an attractive scaffold for the construction of monodisperse, high-generation dendrimers with potential applications in targeted drug delivery and controlled release.[1]
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture, consisting of a central core, repeating branching units, and terminal functional groups.[2][3][4] Their unique properties, including a high density of surface functionalities and internal cavities, make them promising candidates for various biomedical applications, such as drug delivery, gene therapy, and diagnostics.[5][6] The choice of the core molecule is crucial in determining the overall size, shape, and properties of the resulting dendrimer. This compound, a thermally stable and rigid molecule with a tetrahedral arrangement of its phenyl groups, offers a robust and well-defined starting point for the synthesis of dendrimers with predictable three-dimensional structures.[1]
The protocols outlined below describe a hypothetical model for the synthesis of a generation-2 (G2) dendrimer with a this compound core and its subsequent evaluation as a drug delivery vehicle.
Data Presentation
Table 1: Physicochemical Properties of G2-TPA Dendrimer
| Property | Value | Method of Determination |
| Generation | 2 | Synthesis Design |
| Core Molecule | This compound | Synthesis Design |
| Molecular Weight ( g/mol ) | Hypothetical Value: ~5500 | Mass Spectrometry (MALDI-TOF) |
| Polydispersity Index (PDI) | Hypothetical Value: < 1.05 | Gel Permeation Chromatography (GPC) |
| Number of Surface Groups | 16 | Synthesis Design |
| Hydrodynamic Diameter (nm) | Hypothetical Value: 4-6 | Dynamic Light Scattering (DLS) |
Table 2: Doxorubicin Loading and Release from G2-TPA Dendrimer
| Parameter | Value | Conditions |
| Drug Loading Capacity (wt%) | Hypothetical Value: 8-12% | pH 7.4, 24h incubation |
| Encapsulation Efficiency (%) | Hypothetical Value: 60-75% | pH 7.4, 24h incubation |
| In Vitro Release at 24h (pH 7.4) | Hypothetical Value: ~20% | PBS buffer, 37°C |
| In Vitro Release at 24h (pH 5.5) | Hypothetical Value: ~65% | Acetate buffer, 37°C |
Experimental Protocols
Protocol 1: Synthesis of Generation-2 (G2) Dendrimer with this compound Core (Convergent Approach)
This protocol describes a hypothetical convergent synthesis, where dendritic wedges (dendrons) are first synthesized and then attached to the central core.
Materials:
-
1,3,5,7-Tetrakis(4-hydroxyphenyl)adamantane (functionalized core)
-
Generation-1 (G1) poly(amidoamine) (PAMAM) dendron with a focal point carboxylic acid group
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
-
Dialysis tubing (MWCO 1 kDa)
Procedure:
-
Functionalization of the Core: The commercially available this compound is first functionalized to introduce reactive groups. For this protocol, we assume the synthesis of 1,3,5,7-tetrakis(4-hydroxyphenyl)adamantane.
-
Activation of G1 Dendron: In a round-bottom flask, dissolve the G1-PAMAM-COOH dendron (4.5 equivalents) in anhydrous DCM. Add DCC (4.5 equivalents) and DMAP (0.5 equivalents) to the solution and stir for 30 minutes at 0°C to activate the carboxylic acid group.
-
Coupling Reaction: Dissolve 1,3,5,7-tetrakis(4-hydroxyphenyl)adamantane (1 equivalent) in anhydrous DMF and add it dropwise to the activated dendron solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 48 hours under an inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether.
-
-
Dialysis: Dissolve the crude product in methanol and dialyze against methanol for 48 hours using a 1 kDa MWCO dialysis membrane to remove unreacted starting materials and byproducts.
-
Final Product: Lyophilize the dialyzed solution to obtain the pure G2-TPA dendrimer as a white solid.
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and successful attachment of the dendrons to the core.
-
MALDI-TOF Mass Spectrometry: To determine the molecular weight and assess the monodispersity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups of the dendrimer.
-
Gel Permeation Chromatography (GPC): To determine the polydispersity index (PDI).
Protocol 2: Doxorubicin Loading into G2-TPA Dendrimer
Materials:
-
G2-TPA Dendrimer
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Dialysis tubing (MWCO 1 kDa)
Procedure:
-
Dissolve 10 mg of G2-TPA dendrimer in 5 mL of deionized water.
-
Dissolve 2 mg of DOX in 1 mL of deionized water.
-
Add the DOX solution dropwise to the dendrimer solution while stirring.
-
Adjust the pH of the mixture to 7.4 using 0.1 M NaOH.
-
Stir the solution at room temperature for 24 hours in the dark.
-
Transfer the solution to a dialysis bag (MWCO 1 kDa) and dialyze against deionized water for 48 hours to remove unloaded DOX.
-
Lyophilize the dialyzed solution to obtain the DOX-loaded G2-TPA dendrimer (DOX@G2-TPA).
Characterization of Drug Loading:
-
UV-Vis Spectroscopy: Determine the concentration of DOX in the lyophilized powder by dissolving a known amount in a suitable solvent and measuring the absorbance at 480 nm.
-
Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded dendrimer) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DOX@G2-TPA, free DOX, and empty G2-TPA dendrimer
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of free DOX, DOX@G2-TPA, and the empty G2-TPA dendrimer in DMEM. Replace the medium in the wells with the prepared solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability (%) as (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for the convergent synthesis of a G2 dendrimer with a this compound core.
Caption: Proposed mechanism of cellular uptake and action for a doxorubicin-loaded G2-TPA dendrimer.
References
- 1. Dendrimer biocompatibility and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,3,5,7-Tetraphenyladamantane Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,3,5,7-tetraphenyladamantane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product is contaminated with partially phenylated adamantanes (e.g., triphenyladamantane).
-
Question: My characterization (e.g., NMR, Mass Spectrometry) of the final product shows the presence of impurities with fewer than four phenyl groups. How can I remove these?
-
Answer: Due to the very low solubility of this compound in common organic solvents, traditional recrystallization is often ineffective. The recommended method for removing more soluble, partially phenylated impurities is continuous hot extraction using a Soxhlet apparatus.[1]
-
Recommended Solvent: Toluene
-
Procedure: Place the impure solid in a thimble within the Soxhlet extractor. The hot toluene will continuously wash the solid, dissolving the more soluble, lower-phenylated impurities and leaving the highly insoluble, pure this compound behind.
-
Issue 2: The purified product shows low yield.
-
Question: After purification, the final yield of my this compound is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low yields can result from several factors during synthesis and purification.
-
Incomplete Reaction: The Friedel-Crafts reaction to synthesize the product may not have gone to completion. Ensure sufficient reaction time and appropriate catalytic conditions.
-
Loss during initial workup: While this compound is largely insoluble, some minor losses might occur during initial washing and filtration steps. Careful handling is crucial.
-
Aggressive Purification: If using Soxhlet extraction, ensure the temperature is not excessively high, which could lead to slight dissolution of the desired product over extended periods.
-
Issue 3: The product is an off-white or colored solid.
-
Question: My final product is not a pure white solid. How can I decolorize it?
-
Answer: A colored impurity suggests the presence of residual reagents or byproducts from the synthesis.
-
Washing: Before more intensive purification, thoroughly wash the crude product with solvents in which the desired compound is insoluble but the impurities might be soluble. Chloroform extraction has been noted in synthetic procedures to yield a white solid.[2]
-
Activated Carbon: While challenging due to the compound's insolubility, attempting to treat a suspension in a high-boiling point solvent with activated carbon followed by hot filtration could be considered, though this is not a standard reported procedure.
-
Sublimation: Sublimation is an excellent method for obtaining high-purity, crystalline material and can effectively separate it from non-volatile colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: Why can't I easily recrystallize this compound?
A1: this compound has a highly rigid and symmetrical structure, which leads to strong intermolecular interactions in the crystal lattice. This results in a very high melting point (403-404°C) and extremely low solubility in all common organic solvents, making traditional recrystallization impractical.[1]
Q2: What are the most common impurities in a synthesis of this compound?
A2: The most common impurities are typically incompletely substituted adamantanes, such as 1,3,5-triphenyladamantane, diphenyladamantane, and monophenyladamantane.[1] These are intermediates or byproducts of the Friedel-Crafts alkylation reaction.
Q3: Is column chromatography a suitable purification method?
A3: Due to its extremely low solubility, this compound is not amenable to standard column chromatography. It will not move through the stationary phase with common mobile phases.
Q4: What conditions are suitable for the sublimation of this compound?
A4: While specific sublimation temperatures for this compound are not widely reported, adamantane derivatives can be sublimed under high vacuum. For some adamantane-substituted naphthalenes, temperatures in the range of 325-340°C have been used.[3] Given the high melting point of this compound, a high temperature and high vacuum would be necessary.
Experimental Protocols
Protocol 1: Purification by Soxhlet Extraction
-
Preparation: Air-dry the crude this compound to remove any residual solvent from the synthesis.
-
Loading: Place the crude solid (e.g., 15-20 g) into a cellulose extraction thimble.
-
Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the extractor with a round-bottom flask containing toluene and a condenser.
-
Extraction: Heat the toluene to a gentle reflux. The solvent vapor will travel up to the condenser, drip down into the thimble, and slowly fill the chamber. Once the chamber is full, the solvent containing dissolved impurities will siphon back into the round-bottom flask.
-
Duration: Allow this process to run continuously for several hours to ensure all soluble impurities are removed.
-
Recovery: After extraction, allow the apparatus to cool. Remove the thimble and dry the purified, white this compound.
Protocol 2: Purification by Sublimation
-
Apparatus: Use a standard sublimation apparatus, which consists of a vessel to hold the crude material, a cold finger, and a connection to a high-vacuum line.
-
Loading: Place the crude this compound into the bottom of the sublimation apparatus.
-
Assembly: Insert the cold finger and ensure a good seal. Connect the apparatus to a high-vacuum pump.
-
Vacuum: Evacuate the apparatus to a high vacuum (e.g., <0.1 mmHg).
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or sand bath. The temperature will need to be carefully optimized but will likely be in the range of 300-350°C.
-
Cooling: Flow a coolant (e.g., water) through the cold finger.
-
Sublimation: The this compound will sublime from the hot surface and deposit as pure crystals on the cold finger.
-
Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum. Carefully remove the cold finger and scrape off the purified crystalline product.
Quantitative Data
| Purification Method | Parameter | Value/Solvent | Target Compound/Derivative |
| Soxhlet Extraction | Solvent | Toluene | This compound |
| Sublimation | Temperature | 325-340 °C | Adamantane-substituted naphthalenes[3] |
| Recrystallization | Solvent System | Chloroform-Methanol | Derivative: 1,3,5,7-tetrakis(4-iodophenyl)adamantane |
Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for an impure product.
References
Technical Support Center: Synthesis of 1,3,5,7-Tetraphenyladamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1,3,5,7-tetraphenyladamantane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My Friedel-Crafts reaction is resulting in a low yield of this compound. What are the potential causes and solutions?
A1: Low yields in the Friedel-Crafts synthesis of this compound can stem from several factors. Here are the most common issues and their corresponding troubleshooting steps:
-
Moisture Contamination: Friedel-Crafts catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture, which leads to deactivation.
-
Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The reaction may not have gone to completion, resulting in a mixture of partially phenylated adamantanes (mono-, di-, and triphenyladamantane).
-
Solution: Increase the reaction time or temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. The use of a co-catalyst or promoter like tert-butyl bromide can facilitate the reaction.
-
-
Catalyst Inactivity or Insufficient Amount: The catalyst may be old or may have been exposed to the atmosphere.
-
Solution: Use a fresh, unopened container of aluminum chloride. Ensure the catalyst is weighed and transferred quickly in a dry environment. In some Friedel-Crafts reactions, more than a catalytic amount of Lewis acid is required.[1]
-
-
Side Reactions: Friedel-Crafts reactions are prone to side reactions, which can consume starting materials and reduce the yield of the desired product.[2]
-
Solution: Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions.
-
Q2: I am observing the formation of a complex mixture of products that is difficult to separate. How can I improve the selectivity of the reaction?
A2: The formation of a mixture of phenylated adamantanes is a common challenge.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. An excess of benzene is typically used to drive the reaction towards the tetrasubstituted product.
-
Role of tert-Butyl Bromide: The addition of tert-butyl bromide has been reported to facilitate the synthesis of fully substituted phenyladamantanes. It is believed to act as a hydride abstractor, promoting the formation of the adamantyl cation and subsequent rearrangements to allow for complete phenylation.
-
Alternative Catalysts: While AlCl₃ is common, other Lewis acids like Indium(III) chloride (InCl₃) have been used and may offer different selectivity. For instance, the synthesis of 1,3,5,7-tetrakis(p-fluorophenyl)adamantane using InCl₃ as a catalyst yielded the desired product.[3]
Q3: How can I effectively purify the crude this compound product?
A3: this compound is a high-melting and poorly soluble compound, which can make purification challenging.[4]
-
Soxhlet Extraction: A highly effective method for purifying the crude product is continuous extraction with a hot solvent in a Soxhlet apparatus.[4] Toluene is a suitable solvent for this purpose. This method selectively dissolves and removes more soluble impurities, such as partially phenylated adamantanes, leaving behind the pure, insoluble this compound.
-
Recrystallization: While challenging due to its low solubility, recrystallization from a high-boiling solvent like toluene may be possible for smaller quantities.[4]
Quantitative Data Summary
The following table summarizes reaction conditions and corresponding yields for the synthesis of tetraphenyladamantane and related derivatives from various sources.
| Starting Material | Aryl Source | Catalyst (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Bromoadamantane | Benzene | AlCl₃ (catalytic) | t-BuBr | Benzene | Reflux | Not specified | This compound | Not specified | Newman, 1972 |
| Adamantane | Fluorobenzene | InCl₃ (catalytic) | t-BuBr | Fluorobenzene | 85 | Not specified | 1,3,5,7-Tetrakis(p-fluorophenyl)adamantane | 59 | [3] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation (Adapted from Newman, 1972)
This protocol is based on the procedure reported by H. Newman for the facile synthesis of polyphenyladamantanes.[1]
Materials:
-
1-Bromoadamantane
-
Benzene (anhydrous)
-
tert-Butyl bromide
-
Aluminum chloride (anhydrous)
-
Toluene (for purification)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Soxhlet extractor
-
Cellulose thimble
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromoadamantane in an excess of anhydrous benzene under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: To the stirred solution, add tert-butyl bromide followed by the portion-wise addition of anhydrous aluminum chloride. The reaction is exothermic, and the addition should be done carefully.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if suitable standards for partially phenylated adamantanes are available.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding ice-cold water or dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation of Crude Product: Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Place the crude solid into a cellulose thimble and perform a continuous Soxhlet extraction with hot toluene. The less soluble this compound will remain in the thimble, while more soluble, partially substituted adamantanes will be extracted into the toluene. Continue the extraction until the solvent running through the thimble is clear. Dry the purified product under vacuum.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Optimizing Friedel-Crafts Reaction Conditions for Tetraphenyladamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts reaction for the synthesis of tetraphenyladamantane.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and catalysts used for the synthesis of tetraphenyladamantane via Friedel-Crafts reaction?
A1: The synthesis of tetraphenyladamantane typically involves the reaction of an adamantane source with benzene in the presence of a Lewis acid catalyst. Common starting materials include 1-bromoadamantane or adamantane itself. The choice of catalyst is crucial, with aluminum chloride (AlCl₃) being a traditional and effective option.[1] Other catalysts like indium(III) chloride (InCl₃) have also been explored for similar adamantylation reactions.[1][2]
Q2: I am getting a low yield of tetraphenyladamantane. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of tetraphenyladamantane can arise from several factors:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that all reagents and solvents are anhydrous to prevent catalyst deactivation.
-
Insufficient Catalyst: The reaction may require a stoichiometric amount of the Lewis acid catalyst because the product can form a complex with it.[3][4]
-
Reaction Temperature: The optimal temperature can vary. It is advisable to start at a lower temperature and gradually increase it, monitoring the reaction progress.[4]
-
Purity of Reagents: The purity of adamantane, benzene, and the catalyst can significantly impact the reaction outcome.
Q3: My reaction is producing a mixture of mono-, di-, tri-, and tetraphenyladamantane. How can I improve the selectivity towards the tetrasubstituted product?
A3: Achieving high selectivity for tetraphenyladamantane can be challenging due to the stepwise nature of the Friedel-Crafts alkylation. The initial products are often more reactive than the starting material, leading to polyalkylation.[5] To favor the formation of the tetrasubstituted product, consider the following:
-
Reaction Time and Temperature: Longer reaction times and higher temperatures may be necessary to drive the reaction to completion and achieve full substitution.
-
Stoichiometry of Reactants: Using an excess of the adamantane precursor relative to benzene is generally not recommended as it will favor mono-alkylation. A large excess of benzene can be used to minimize polyalkylation if a mono-alkylated product is desired, but for the tetra-substituted product, controlling the stoichiometry is key.[5]
-
Catalyst Choice: The nature of the catalyst can influence selectivity. Experimenting with different Lewis acids might be beneficial.
Q4: Are there any known side reactions I should be aware of during the synthesis of tetraphenyladamantane?
A4: Besides incomplete substitution, other side reactions can occur. Carbocation rearrangements are a common issue in Friedel-Crafts alkylations, although with the tertiary adamantyl carbocation, this is less of a concern.[5][6] Potential side reactions include:
-
Isomer Formation: Depending on the reaction conditions, you might obtain a mixture of meta- and para-substituted isomers if using a substituted benzene. For unsubstituted benzene, this is not an issue.
-
Decomposition: At excessively high temperatures, reactants or products may decompose, leading to charring or darkening of the reaction mixture.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-purity Lewis acid catalyst. |
| Insufficient catalyst amount.[4] | For AlCl₃, a stoichiometric amount or a slight excess relative to the adamantane derivative may be necessary. | |
| Reaction temperature is too low.[4] | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. | |
| Formation of Multiple Products (Polyalkylation) | The mono- and partially-substituted products are more reactive than the starting adamantane.[5] | Adjust the stoichiometry of the reactants. A stepwise addition of the adamantane precursor might also help control the reaction. |
| Reaction Mixture Turns Dark/Charred | The reaction is too vigorous, leading to decomposition of starting materials or products.[5] | Control the rate of addition of the catalyst or adamantane precursor. Conduct the reaction at a lower temperature, potentially using an ice bath for initial mixing. |
| Difficulty in Product Isolation/Purification | Formation of a stable complex between the product and the Lewis acid catalyst. | During workup, quench the reaction mixture by carefully adding it to ice and concentrated hydrochloric acid to break up the complex.[4] |
Data Presentation
Table 1: Comparison of Catalysts for the Arylation of Adamantane Derivatives
| Catalyst | Adamantane Source | Arene | Additive | Temperature (°C) | Yield (%) | Product | Reference |
| AlCl₃ | Adamantane | Fluorobenzene | t-BuBr | RT | High | all-meta-tetrafluorophenyl adamantane | [1] |
| InCl₃ | Adamantane | Fluorobenzene | t-BuBr | 85 | 59 | 1,3,5,7-tetrakis(p-fluorophenyl)adamantane | [1] |
| AlCl₃ | 1-bromoadamantane | Benzene | - | - | - | Tetraphenyladamantane | [1] |
| InBr₃ | 1-bromoadamantane | Benzene | - | RT | 91 | 1-Adamantylbenzene | [2] |
Experimental Protocols
Protocol: Synthesis of Tetraphenyladamantane using 1-Bromoadamantane and Aluminum Chloride
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
1-Bromoadamantane
-
Anhydrous Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM, optional solvent)
-
Hydrochloric Acid (concentrated)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (a stoichiometric excess is often recommended). If using a co-solvent, add anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 1-bromoadamantane in anhydrous benzene. Slowly add this solution to the stirred suspension of aluminum chloride. The addition should be done at a rate that maintains the desired reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary significantly.
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizations
References
Catalyst selection for the synthesis of tetraphenyladamantane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tetraphenyladamantane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to tetraphenyladamantane?
A1: The most common and direct method for synthesizing tetraphenyladamantane is through a Friedel-Crafts alkylation reaction.[1] This electrophilic aromatic substitution involves reacting an adamantane precursor, typically 1-bromoadamantane, with benzene in the presence of a Lewis acid catalyst.[1][2] The catalyst facilitates the formation of a tertiary adamantyl carbocation, which is then attacked by the electron-rich benzene ring.[3]
Q2: Which Lewis acid catalyst should I choose for the synthesis?
A2: The choice of catalyst is critical and depends on factors like desired reactivity, sensitivity to reaction conditions, and the nature of the aromatic substrate.
-
Traditional Catalysts (e.g., Aluminum Chloride - AlCl₃): AlCl₃ is a powerful and widely used catalyst for this reaction.[1][2] It is highly reactive but is also very sensitive to moisture and can sometimes lead to side reactions. It is often the catalyst of choice for unsubstituted benzene.
-
Modern, Milder Catalysts (e.g., Indium Salts - InCl₃, InBr₃): Indium(III) salts are efficient, milder alternatives that offer better handling and can reduce the occurrence of side reactions.[3][4] Indium bromide (InBr₃) generally promotes faster reactions, while indium chloride (InCl₃) has shown better suitability for reactions involving halobenzenes.[4] For synthesizing 1,3,5,7-tetrakis(p-fluorophenyl)adamantane, InCl₃ has been used effectively at elevated temperatures.[1][4]
Q3: I am observing very low or no product yield. What are the common troubleshooting steps?
A3: Low yield is a frequent issue that can stem from several factors:
-
Catalyst Deactivation: Catalysts like AlCl₃ are highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3] Any moisture in the reagents or solvent will quench the catalyst.
-
Reagent Purity: Ensure that benzene and 1-bromoadamantane are pure and anhydrous. Impurities can interfere with the reaction.
-
Reaction Temperature: The reaction may require heating. For instance, some procedures specify refluxing at 60-80°C for several hours.[2] Conversely, an excessively high temperature can promote side reactions.
-
Product Loss During Workup: The product, tetraphenyladamantane, is a solid that precipitates during the reaction.[2] Ensure complete extraction from the reaction mixture and minimize losses during filtration and washing steps. Check if the product might be soluble in the aqueous layer if an improper workup procedure is used.[5]
Q4: My reaction with a substituted benzene is producing a mixture of isomers. How can I improve regioselectivity?
A4: When using substituted benzenes, directing the adamantyl group to the desired position (para or meta) is a common challenge. The choice of catalyst and additives is crucial for controlling this selectivity.
-
For para-selectivity , milder catalysts like InCl₃ are often preferred.[1]
-
For meta-selectivity , which is generally more challenging to achieve in a single step, specific conditions are required. One reported method uses AlCl₃ as the catalyst in the presence of tert-butyl bromide (t-BuBr) as an additive to favor the formation of the all-meta isomer.[1]
Q5: What are the essential safety precautions for this synthesis?
A5: Safety is paramount.
-
Always conduct the reaction in a well-ventilated fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
Handle Lewis acid catalysts with extreme care. They are corrosive and can react violently with water. Ensure they are handled under an inert atmosphere.[3]
-
The reaction can be exothermic, especially on a larger scale. Use an ice bath to control the temperature during the initial addition of the catalyst.[2]
Catalyst Performance Summary
The table below summarizes the characteristics of common catalysts used in the Friedel-Crafts synthesis of tetraphenyladamantane.
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages & Considerations | Reported Yield |
| AlCl₃ | 10 - 20 mol% | High reactivity, effective for unsubstituted benzene.[2] | Highly sensitive to moisture, can promote side reactions, corrosive.[3] | ~61-67%[2] |
| InBr₃ | 1 - 5 mol% | Milder, less sensitive to moisture, promotes faster reactions than InCl₃.[4] | May be less effective for certain substituted arenes. | High (e.g., 91% for 1-adamantylbenzene)[3] |
| InCl₃ | 1 - 5 mol% | Milder, good for halobenzenes, can offer better regioselectivity (para).[1][4] | Slower reaction rates compared to InBr₃.[4] | ~59% for a substituted derivative[1][4] |
Experimental Protocol: Synthesis of Tetraphenyladamantane using AlCl₃
This protocol is adapted from established procedures for Friedel-Crafts alkylation.[2][3]
Materials:
-
1-bromoadamantane
-
Aluminum chloride (AlCl₃), anhydrous
-
Benzene, anhydrous
-
tert-butyl bromide (optional, as co-catalyst/additive)
-
Glacial acetic acid or dilute HCl for quenching
-
Chloroform for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Ice bath
-
Standard glassware for workup and extraction
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is flushed with an inert gas to remove air and moisture.
-
Charging Reagents: To the flask, add 1-bromoadamantane and anhydrous benzene. Benzene serves as both the reactant and the solvent. Add tert-butyl bromide if used.[2]
-
Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous AlCl₃ to the stirred solution over 30 minutes. The addition is exothermic and generates HBr gas.[2]
-
Reaction: After the catalyst addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 60-80°C) for 4-6 hours. A large amount of white solid (the product) is expected to form.[2]
-
Quenching: After the reaction period, cool the flask back to room temperature. Slowly and carefully add glacial acetic acid or dilute HCl to quench the reaction and dissolve the aluminum salts.
-
Isolation: Filter the solid precipitate. Wash the filter cake thoroughly with water and then a small amount of a suitable solvent if needed.
-
Extraction & Purification: Transfer the crude solid to a separatory funnel and extract with chloroform. Wash the organic layer sequentially with a sodium bisulfite solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tetraphenyladamantane.[2] Further purification can be achieved by recrystallization.
Visual Guides
Experimental Workflow
Caption: Workflow for Tetraphenyladamantane Synthesis.
Catalyst Selection Logic
References
Technical Support Center: Characterization of Impurities in 1,3,5,7-Tetraphenyladamantane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5,7-tetraphenyladamantane. It focuses on the identification and characterization of impurities that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities are typically starting materials, reaction byproducts, and solvent residues. Given that a common synthesis route is the Friedel-Crafts alkylation of benzene with a halogenated adamantane derivative, impurities can include partially substituted adamantanes, isomers, and residual catalysts.[1][2]
Potential Impurities in this compound Synthesis:
| Impurity Category | Specific Examples | Potential Source |
| Starting Materials | 1-Bromoadamantane, Benzene | Incomplete reaction |
| Partially Phenylated Adamantanes | 1,3,5-Triphenyladamantane, 1,3-Diphenyladamantane | Incomplete reaction or stoichiometric imbalance |
| Reaction Byproducts | Polyphenylated species, Isomers with different phenyl substitution patterns | Side reactions during Friedel-Crafts alkylation |
| Solvent Residues | Dichloromethane, Carbon disulfide | Purification and work-up steps |
| Catalyst Residues | Aluminum chloride (AlCl₃) | Incomplete removal of the Friedel-Crafts catalyst |
Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the main component from less volatile impurities like partially phenylated adamantanes. A reversed-phase method with a C18 column is often effective.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile impurities, including residual solvents and lower molecular weight byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of unknown impurities and for quantifying levels of known impurities.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in impurities that differ from the parent compound.
Troubleshooting Guides
Issue 1: Unexpected peaks in the HPLC chromatogram.
-
Question: My HPLC analysis of this compound shows several unexpected peaks eluting before and after the main peak. What could they be?
-
Answer:
-
Early Eluting Peaks: These are typically more polar than this compound. They could be residual solvents or more polar starting materials.
-
Late Eluting Peaks: These are generally less polar or have a higher molecular weight. Potential candidates include polyphenylated byproducts or aggregated forms of the product.
-
Troubleshooting Steps:
-
Blank Injection: Run a blank (injection of the mobile phase) to rule out system contamination.
-
Spiking: Spike the sample with known potential impurities (e.g., 1,3,5-triphenyladamantane) to see if any of the unknown peaks co-elute.[7]
-
LC-MS Analysis: If available, perform LC-MS to obtain the mass of the unknown peaks, which can help in their identification.
-
-
Issue 2: Poor resolution between this compound and a major impurity in HPLC.
-
Question: I am having difficulty separating a significant impurity from the main product peak in my HPLC method. How can I improve the resolution?
-
Answer:
-
Method Optimization:
-
Gradient Adjustment: A shallower gradient can increase the separation between closely eluting peaks.
-
Mobile Phase Composition: Experiment with different solvent strengths (e.g., varying the acetonitrile/water ratio) or different organic modifiers (e.g., methanol instead of acetonitrile).
-
Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity for aromatic compounds.
-
Temperature: Adjusting the column temperature can influence retention times and selectivity.
-
-
Issue 3: Identification of a persistent low-level impurity in the final product.
-
Question: After multiple recrystallizations, a small but persistent impurity remains in my this compound. How can I identify it?
-
Answer:
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra. The impurity's peaks, though small, may provide structural information. 2D NMR techniques like COSY and HSQC can be particularly helpful.[8]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide an accurate mass and potential elemental composition for the impurity.
-
-
Preparative Chromatography: If the impurity level is sufficient, consider using preparative HPLC or column chromatography to isolate enough of the impurity for detailed spectroscopic analysis.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Objective: To determine the purity of this compound and quantify related impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 10 mL of dichloromethane to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
-
-
Chromatographic Conditions:
-
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Gradient Program | 70% B to 100% B over 20 min, hold at 100% B for 5 min |
Protocol 2: GC-MS Method for Residual Solvent Analysis
-
Objective: To identify and quantify residual solvents in the this compound sample.
-
Instrumentation:
-
GC-MS system with a headspace autosampler
-
-
Reagents:
-
Dimethyl sulfoxide (DMSO)
-
This compound sample
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh about 50 mg of the sample into a headspace vial.
-
Add 1 mL of DMSO.
-
Seal the vial and vortex to dissolve.
-
-
GC-MS Conditions:
-
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C for 5 min, ramp to 200 °C at 10 °C/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
Visualizations
Caption: General workflow for impurity characterization.
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijrpc.com [ijrpc.com]
- 4. lcms.cz [lcms.cz]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28833B [pubs.rsc.org]
- 7. 1,3,5-Triphenyladamantane and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
Recrystallization techniques for purifying tetraphenyladamantane
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of tetraphenyladamantane. Designed for researchers, scientists, and drug development professionals, this guide addresses common challenges encountered during the purification of this highly stable, cage-like hydrocarbon.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Crystal Formation Upon Cooling | The solution is not sufficiently saturated (too much solvent was used). | Reheat the solution and carefully evaporate a portion of the solvent to increase the concentration of tetraphenyladamantane. Allow the concentrated solution to cool slowly. |
| The cooling process is too rapid, preventing proper crystal nucleation and growth. | Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can promote slower cooling. | |
| Presence of significant impurities inhibiting crystallization. | Consider a pre-purification step, such as passing the crude material through a short plug of silica gel, before recrystallization. | |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The boiling point of the solvent is higher than the melting point of the impure compound. | While the melting point of pure tetraphenyladamantane is very high (403-404°C), significant impurities can lower it. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power and induce crystallization at a lower temperature. |
| The concentration of the solute is too high, leading to precipitation above its melting point. | Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. | |
| Low Recovery Yield | A significant amount of tetraphenyladamantane remains dissolved in the cold mother liquor. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the collected crystals. The filtrate can be partially evaporated to recover a second crop of crystals, which may require a separate purity analysis. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and filter paper) is pre-heated with hot solvent. Add a slight excess of hot solvent before filtration to prevent the solution from becoming saturated as it cools slightly during the transfer. | |
| Colored Impurities in Crystals | Colored impurities are co-precipitating with the tetraphenyladamantane. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of tetraphenyladamantane?
Due to its high melting point (403-404°C) and low solubility in common organic solvents, finding an ideal single solvent for the recrystallization of tetraphenyladamantane is challenging. High-boiling point polar aprotic solvents are the most promising candidates. Based on protocols for similar adamantane derivatives, Dimethylformamide (DMF) is a recommended starting point. A mixed solvent system, such as chloroform/methanol, has also been reported for a related iodinated derivative and could be adapted.
Q2: Why is my tetraphenyladamantane not dissolving, even in hot solvent?
Tetraphenyladamantane has exceptionally low solubility in many common solvents even at elevated temperatures. Ensure you are using a high-boiling point solvent like DMF and that it is heated to a sufficiently high temperature (e.g., >100 °C). Be patient, as the dissolution may be slow. If solubility remains an issue, a different solvent system may be required.
Q3: How can I induce crystallization if no crystals form after cooling?
If crystallization does not initiate spontaneously, you can try the following techniques:
-
Seeding: Add a single, pure crystal of tetraphenyladamantane to the supersaturated solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can serve as nucleation points.
-
Solvent Evaporation: If the solution is not sufficiently saturated, slowly evaporate some of the solvent and allow it to cool again.
Q4: What is a typical recovery yield for the recrystallization of tetraphenyladamantane?
Given the compound's challenging solubility characteristics, a recovery yield of 50-70% should be considered good for a first recrystallization. Yields can be improved by optimizing the solvent volume and cooling procedure. A second crop of crystals can be obtained by concentrating the mother liquor, though this batch may have a lower purity.
Quantitative Data Summary
The following table provides estimated solubility and other relevant data for the recrystallization of tetraphenyladamantane. Note that precise solubility data is not widely available in the literature, and these values are based on qualitative descriptions and data from related compounds.
| Parameter | Value | Notes |
| Melting Point | 403-404 °C | The high melting point necessitates the use of high-boiling point solvents for recrystallization. |
| Solubility in DMF (estimated) | ||
| at 25 °C | < 0.1 g / 100 mL | Very sparingly soluble at room temperature. |
| at 150 °C | 1-2 g / 100 mL | Significantly more soluble at high temperatures, allowing for recrystallization. |
| Typical Purity (Post-Recrystallization) | >98% | A single recrystallization should significantly improve purity. Purity can be assessed by techniques such as HPLC or melting point analysis. |
| Typical Recovery Yield | 50-70% | Highly dependent on the specific conditions, particularly the volume of solvent used. |
Detailed Experimental Protocol: Recrystallization from DMF
This protocol describes a method for the recrystallization of tetraphenyladamantane from dimethylformamide (DMF).
Materials:
-
Crude tetraphenyladamantane
-
Dimethylformamide (DMF), high purity
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a sand bath
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude tetraphenyladamantane in an Erlenmeyer flask equipped with a stir bar. For every 1 gram of crude material, add 50-100 mL of DMF. Attach a condenser to the flask.
-
Heating: Heat the mixture with stirring in a heating mantle or a sand bath to approximately 150 °C. Continue heating and stirring until all the solid has dissolved. Caution: DMF is a high-boiling point solvent. Handle with appropriate care in a well-ventilated fume hood.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new flask containing a small amount of boiling DMF. Quickly filter the hot solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold DMF, followed by a wash with a more volatile solvent like cold ethanol to help with drying.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process for tetraphenyladamantane.
Technical Support Center: Scaling Up the Synthesis of 1,3,5,7-Tetraphenyladamantane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of 1,3,5,7-tetraphenyladamantane. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most commonly used starting material is 1-bromoadamantane. The synthesis is typically achieved through a Friedel-Crafts-type reaction with benzene in the presence of a Lewis acid catalyst.[1]
Q2: Why is t-butyl bromide often used in the reaction mixture?
A2: In the synthesis of this compound starting from 1-bromoadamantane, t-butyl bromide can act as a sludge catalyst. It is believed to facilitate the in-situ generation of other adamantane bromide species, which then react with benzene.[2]
Q3: What are the primary challenges when scaling up the synthesis of this compound?
A3: The primary challenges in scaling up this synthesis include:
-
Reaction Control: The Friedel-Crafts reaction is often exothermic, and managing heat dissipation in a large reactor is crucial to prevent side reactions and ensure safety.
-
Catalyst Handling: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture and requires handling under anhydrous conditions. On a large scale, ensuring a completely dry environment can be challenging.[3][4]
-
Product Purification: this compound is a poorly soluble compound, which complicates its purification from the reaction mixture and byproducts on a large scale.[5]
-
Potential for Polyalkylation: While the adamantane structure offers some steric hindrance, there is still a possibility of over-alkylation of the benzene rings, leading to a mixture of products that can be difficult to separate.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My scaled-up synthesis of this compound resulted in a very low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in the scaled-up synthesis can stem from several factors. Below is a systematic guide to help you identify and resolve the issue.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the reactants, solvent, or reaction vessel will deactivate the catalyst.[3][4]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. When scaling up, consider purging the reactor with an inert gas like nitrogen or argon to maintain a dry atmosphere.
-
-
Inadequate Reaction Temperature or Time:
-
Cause: The reaction may not have reached the optimal temperature or been allowed to proceed for a sufficient duration, especially in a larger volume where heating can be less efficient.
-
Solution: Monitor the internal reaction temperature closely. Refer to the table below for recommended temperature ranges and reaction times from literature.[1] Allow for longer reaction times when scaling up to ensure complete conversion.
-
-
Poor Mixing:
-
Cause: In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reaction or the formation of byproducts.
-
Solution: Use an appropriate overhead stirrer with a properly designed impeller to ensure thorough mixing of the heterogeneous reaction mixture.
-
-
Impure Starting Materials:
-
Cause: Impurities in the 1-bromoadamantane or benzene can interfere with the reaction or deactivate the catalyst.
-
Solution: Use high-purity starting materials. If necessary, purify the benzene and 1-bromoadamantane before use.
-
Issue 2: Difficulty in Product Purification
Q: I have obtained a crude product, but I am struggling to purify the this compound due to its low solubility. What are the recommended purification methods for a large scale?
A: The poor solubility of this compound is a known challenge. Here are some effective purification strategies for larger quantities:
Purification Methods:
-
Extraction:
-
Method: After quenching the reaction, the crude product can be extracted with a suitable solvent like chloroform. This helps to separate the desired product from inorganic salts and some organic impurities.[1]
-
Scale-up Consideration: For large-scale extractions, ensure good phase separation and use an appropriately sized extraction vessel. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.
-
-
Soxhlet Extraction:
-
Method: For a thorough purification, Soxhlet extraction can be employed. The crude solid is placed in the thimble, and a suitable solvent is continuously refluxed over the solid, dissolving the desired compound and leaving insoluble impurities behind.[6]
-
Scale-up Consideration: Large-scale Soxhlet extractors are available. The choice of solvent is critical; it should be a solvent in which the product has some solubility at the boiling point, while the impurities are less soluble.
-
-
Recrystallization:
-
Method: Recrystallization from a high-boiling point solvent or a solvent mixture is a common final purification step. For derivatives of tetraphenyladamantane, mixtures like chloroform-methanol have been used successfully.[1]
-
Scale-up Consideration: Finding a suitable solvent system that provides good crystal recovery on a large scale can be challenging. It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent mixture. Slow cooling of the saturated solution is crucial for obtaining pure crystals.
-
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound Derivatives
| Starting Material | Catalyst | Molar Ratio (1-bromoadamantane:t-butyl bromide:benzene) | Catalyst Loading (mol% relative to 1-bromoadamantane) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-bromoadamantane | AlCl₃ | 1:4:excess | 20 | 80 | 6 | 61 | [1] |
| 1-bromoadamantane | AlCl₃ | 1:3:excess | 10 | 70 | 4 | 34 | [1] |
| 1-bromoadamantane | AlCl₃ | 1:5:excess | 10 | 100 | 8 | 67 | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound (Lab-Scale Example)
This protocol is based on literature procedures and serves as a starting point for scale-up considerations.[1]
Materials:
-
1-bromoadamantane (15 g, 0.07 mol)
-
t-butyl bromide (38.2 g, 0.28 mol)
-
Benzene (200 mL, anhydrous)
-
Aluminum chloride (AlCl₃, 1.6 g, 0.014 mol, anhydrous)
-
Glacial acetic acid
-
Chloroform
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1-bromoadamantane (15 g), t-butyl bromide (38.2 g), and benzene (200 mL).
-
Place the flask in an ice bath to cool the mixture.
-
Over a period of 30 minutes, add aluminum chloride (1.6 g) in three portions.
-
Remove the ice bath and allow the reaction mixture to return to room temperature.
-
Heat the mixture to 80°C and maintain reflux for 6 hours. During this time, a significant amount of white solid is expected to form.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add glacial acetic acid to acidify the mixture to a pH of approximately 4.
-
Filter the solid product and wash it with water.
-
Extract the filter cake with chloroform. The white solid that is insoluble in chloroform is the desired this compound.
-
Dry the product under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28833B [pubs.rsc.org]
Validation & Comparative
A Comparative Study: Tetraphenyladamantane vs. Tetraphenylmethane
In the landscape of molecular scaffolding, tetraphenyladamantane (TPA) and tetraphenylmethane (TPM) present as two intriguing three-dimensional structures. Both featuring four phenyl groups appended to a central carbon-based core, their distinct foundational frameworks—a rigid adamantane cage for TPA and a single tetrahedral carbon for TPM—give rise to divergent physicochemical properties and applications. This guide offers a detailed comparison of these two molecules, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their selection and application.
Molecular Structure and Properties: A Head-to-Head Comparison
The inherent structural differences between the rigid, cage-like adamantane core of TPA and the more flexible, propeller-like nature of TPM directly influence their physical and chemical characteristics.
| Property | Tetraphenyladamantane (TPA) | Tetraphenylmethane (TPM) |
| Molecular Formula | C₃₄H₃₂ | C₂₅H₂₀[1] |
| Molar Mass | 440.62 g/mol | 320.44 g/mol [1] |
| Melting Point | 403-404 °C[2] | 282 °C[1] |
| Boiling Point | 575.5 ± 50.0 °C (Predicted)[2] | 431 °C[1] |
| Thermal Stability | High; polymers derived from TPA are stable up to 520 °C.[3] | Sublimes at temperatures above 200°C under reduced pressure.[4] |
| Solubility | Generally reported as insoluble in common organic solvents.[5] | Low solubility in common organic solvents; 0.8 g/100 mL in benzene at 25 °C.[4] |
| Crystal Structure | Tetragonal[6] | Tetragonal[1] |
Synthesis and Experimental Protocols
The synthetic routes to TPA and TPM reflect the complexity of their respective core structures.
Synthesis of Tetraphenyladamantane (via Friedel-Crafts Alkylation)
The synthesis of tetraphenyladamantane can be achieved through a Friedel-Crafts reaction. While various catalysts and conditions have been reported, a general procedure involves the reaction of a halogenated adamantane with benzene in the presence of a Lewis acid catalyst.
General Experimental Protocol:
-
Reactant Preparation: 1-bromoadamantane is used as the adamantane source.
-
Reaction Setup: The reaction is typically carried out in a flask equipped with a stirrer and a reflux condenser, under an inert atmosphere.
-
Catalyst Addition: A Lewis acid, such as aluminum chloride (AlCl₃), is added to the reaction mixture.
-
Reaction with Benzene: Benzene is added to the mixture, serving as both the solvent and the source of the phenyl groups.
-
Reaction Conditions: The mixture is stirred and may be heated to facilitate the reaction.
-
Workup and Purification: After the reaction is complete, the mixture is carefully quenched, and the product is extracted. Purification is typically achieved through recrystallization to yield the crystalline tetraphenyladamantane.
Synthesis of Tetraphenylmethane (Gomberg's Classical Synthesis)
The first synthesis of tetraphenylmethane was reported by Moses Gomberg in 1898.[1] This classical multi-step synthesis remains a cornerstone in organic chemistry.
Experimental Protocol:
-
Formation of the Hydrazine Derivative: Triphenylmethyl bromide is reacted with phenylhydrazine to form the corresponding hydrazine derivative.[1]
-
Oxidation to the Azo Compound: The hydrazine derivative is then oxidized using nitrous acid to produce the azo compound.[1]
-
Thermal Decomposition: The azo compound is heated above its melting point. This induces the evolution of nitrogen gas and the formation of tetraphenylmethane.[1]
-
Purification: The crude product is purified by recrystallization to obtain crystalline tetraphenylmethane.
Visualization of Molecular Structures and Synthetic Pathways
To better illustrate the subjects of this guide, the following diagrams are provided.
Applications in Research and Development
The distinct properties of TPA and TPM lend themselves to different applications.
Tetraphenyladamantane:
-
Porous Materials: The rigidity and thermal stability of the TPA core make it an excellent building block for the synthesis of microporous organic polymers. These materials have shown promise in gas storage and separation applications.[3]
-
Nanoporous Amide Networks (NANs): TPA is a key intermediate in the preparation of NANs, which are designed for the selective capture of carbon dioxide.[2]
-
Drug Development: The adamantane cage is a recognized pharmacophore that can improve the pharmacokinetic properties of drug candidates. While TPA itself is not a drug, its derivatives are of interest in medicinal chemistry.
Tetraphenylmethane:
-
Molecular Electronics: Derivatives of TPM have been investigated for their use in organic light-emitting diodes (OLEDs) and as hole-transporting materials.
-
Supramolecular Chemistry: The propeller-like shape of TPM and its derivatives allows for their use in the construction of complex supramolecular assemblies and as molecular hosts.
-
Dendrimer Cores: The tetrahedral geometry of TPM makes it a suitable core for the synthesis of dendrimers and other star-shaped macromolecules.
Conclusion
References
- 1. Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28833B [pubs.rsc.org]
- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,3,5,7-Tetraphenyladamantane | C34H32 | CID 11553988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
Spectroscopic Scrutiny: A Comparative Analysis of Functionalized vs. Unfunctionalized Tetraphenyladamantane
A detailed examination of 1,3,5,7-tetraphenyladamantane (TPA) and its functionalized derivatives reveals significant shifts in their spectroscopic signatures. The introduction of functional groups onto the peripheral phenyl rings of the rigid adamantane core markedly influences the electronic and vibrational properties of the molecule. This guide provides a comparative overview of the spectroscopic characteristics of unfunctionalized TPA and its nitro- and amino-substituted analogs, supported by experimental data and detailed methodologies.
This analysis is critical for researchers and professionals in materials science and drug development, where the precise tuning of molecular properties is paramount. The rigid, three-dimensional structure of the tetraphenyladamantane scaffold makes it an excellent candidate for building well-defined molecular architectures. Functionalization of the phenyl groups allows for the modulation of its electronic, optical, and binding properties.
Comparative Spectroscopic Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Unfunctionalized TPA | Phenyl protons: 7.18-7.67 (m)Adamantane CH₂: 2.27 (s) | Phenyl C: 127.38, 137.78, 148.66Adamantane CH₂: 39.30Adamantane C: 46.94 |
| Tetrakis(4-nitrophenyl)adamantane | 8.22-8.25 (d, 8H, Ar-H), 7.60-7.62 (d, 8H, Ar-H) | Not explicitly found in discrete molecule form, but shifts are expected downfield for aromatic carbons due to the electron-withdrawing nitro groups. |
| Tetrakis(4-aminophenyl)adamantane | 6.66-6.68 (d, 8H, Ar-H), 6.38-6.40 (d, 8H, Ar-H), 4.85 (s, 8H, -NH₂) | Not explicitly found in discrete molecule form, but shifts are expected upfield for aromatic carbons due to the electron-donating amino groups. |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| Unfunctionalized TPA | ~3050 (Aromatic C-H stretch)~2900, ~2850 (Aliphatic C-H stretch)~1600, ~1490 (Aromatic C=C stretch) |
| Tetrakis(4-nitrophenyl)adamantane [1] | 3070, 3100 (Aromatic C-H stretch)1605, 1591, 1519, 1493 (Aromatic C=C stretch)1519, 1347 (Asymmetric and symmetric NO₂ stretch) |
| Tetrakis(4-aminophenyl)adamantane [1] | 3442, 3400, 3363, 3333 (N-H stretch) 3027, 3100 (Aromatic C-H stretch)1620, 1508 (Aromatic C=C stretch) |
Table 3: UV-Vis Absorption and Fluorescence Emission Data
| Compound | UV-Vis λmax (nm) | Fluorescence λem (nm) | Quantum Yield (Φ) |
| Unfunctionalized TPA | ~265 | Broadband white light emission upon 900 nm laser irradiation[2] | Not reported |
| Functionalized TPAs | Generally, electron-donating groups cause a red-shift (bathochromic shift) in absorption, while electron-withdrawing groups can also lead to red-shifts, particularly if they extend conjugation. | The emission properties are highly dependent on the nature and position of the substituent. For example, 1,3,5,7-tetrakis-(p-methoxyphenyl)adamantane exhibits octave-spanning emission across the visible spectrum. | Not widely reported for discrete molecules. |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data. Below are representative protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of protons and carbon atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the tetraphenyladamantane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
The spectral width should cover the expected range of aromatic and aliphatic protons (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
The spectral width should encompass the expected chemical shifts for aromatic and aliphatic carbons (e.g., 0-160 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups by comparing the spectrum to correlation tables and literature data.
UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Objective: To investigate the electronic transitions and photoluminescent properties of the molecules.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane, THF, or acetonitrile) of known concentration.
-
Prepare a series of dilutions to find a concentration that gives an absorbance value between 0.1 and 1.0 in the UV-Vis spectrum to ensure linearity.
-
Use quartz cuvettes with a 1 cm path length.
-
-
UV-Vis Absorption Spectroscopy:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
-
Fluorescence Spectroscopy:
-
Instrument: A spectrofluorometer.
-
Acquisition:
-
Excite the sample at its absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) that absorbs at a similar wavelength should be measured under identical experimental conditions.
-
-
Visualizing the Experimental Workflow
The logical flow of spectroscopic analysis can be visualized to provide a clear understanding of the process.
Caption: Experimental workflow for the spectroscopic comparison.
Signaling Pathways and Logical Relationships
The relationship between molecular structure and spectroscopic output can be conceptualized as a signaling pathway, where the introduction of a functional group acts as an initial signal that propagates through the molecule's electronic system to produce a detectable change in its spectrum.
Caption: Impact of functionalization on spectroscopic properties.
References
The Adamantane Scaffold: A Superior Building Block in Modern Molecular Design
In the landscape of molecular engineering, particularly in the realms of drug discovery and materials science, the choice of a foundational scaffold is paramount. Among the plethora of molecular building blocks, the adamantane moiety has emerged as a uniquely advantageous scaffold. Its rigid, three-dimensional structure, coupled with its inherent lipophilicity and metabolic stability, offers a distinct set of properties that often surpass those of other common building blocks like the phenyl ring, cubane, and bicyclo[2.2.2]octane. This guide provides a comprehensive comparison of the adamantane scaffold against these alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions in their design endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The superior properties of the adamantane scaffold are most evident when directly compared to other molecular building blocks. The following tables summarize key physicochemical parameters, demonstrating the advantages of incorporating adamantane into a molecular structure.
Table 1: Comparison of Physicochemical Properties of Adamantane and Other Scaffolds
| Property | Adamantane | Phenyl | Cubane | Bicyclo[2.2.2]octane |
| Structure | Tricyclic, Diamondoid | Planar, Aromatic | Polycyclic, Caged | Bicyclic, Caged |
| Rigidity | Highly Rigid[1][2][3] | Planar | Highly Rigid | Rigid |
| Three-Dimensionality | High[1][2][3] | Low ("Flat")[4] | High | High |
| Lipophilicity (Calculated LogP) | ~2.5-3.0[3] | ~2.0 | ~2.5 | ~2.2 |
| Metabolic Stability | High[1][2][3][4] | Often a site of metabolism | Generally High[5] | Moderate |
| Solubility in Water | Poorly soluble[6] | Sparingly soluble | Poorly soluble | Sparingly soluble |
| Melting Point (°C) | 270 (sublimes)[6] | 5.5 | 131 | 169-170 |
Table 2: Impact of Scaffold on Drug Candidate Properties (Illustrative Examples)
| Parent Molecule | Scaffold Modification | Key Property Change | Reference |
| Soluble Epoxide Hydrolase (sEH) Inhibitor | Adamantane replaced with Bicyclo[2.2.2]octane | Improved aqueous solubility | [1] |
| P2X7 Receptor Antagonist | Adamantane | Poor metabolic stability | [1] |
| P2X7 Receptor Antagonist | Fluorinated Adamantane | Improved metabolic stability | [1] |
| Antiviral (Influenza A) | Amantadine (Adamantane-based) | Active | [2][7][8] |
| Antiviral (Influenza A) | Bicyclo[2.2.2]octane amine | Comparable or slightly higher activity than amantadine | [7] |
Key Advantages of the Adamantane Scaffold
The quantitative data presented above highlights several key advantages of the adamantane scaffold:
-
Enhanced Lipophilicity: The bulky and hydrophobic nature of the adamantane cage significantly increases the lipophilicity of a molecule.[2][7][8] This property is crucial for improving a drug's ability to cross biological membranes, including the blood-brain barrier, making it a valuable tool for developing drugs targeting the central nervous system (CNS).[4][8] The incorporation of an adamantyl group can increase the calculated logP (cLogP) of a molecule by approximately 3.1 log units.[4]
-
Improved Metabolic Stability: The rigid and sterically hindered structure of adamantane can protect adjacent functional groups from metabolic degradation by enzymes like cytochrome P450.[2][4][9] This steric shielding effect can lead to a longer drug half-life and improved bioavailability.[4][10]
-
Precise Vectorial Orientation: The rigid, three-dimensional geometry of the adamantane scaffold provides a stable anchor for the precise positioning of pharmacophoric groups.[1][2][4] This allows for a more effective and specific interaction with biological targets, often leading to increased potency and selectivity. In an era where many drug candidates are planar ("flat"), the distinct three-dimensionality of adamantane offers a significant advantage in exploring the binding pockets of proteins.[2][4]
-
Favorable ADME Properties: The combination of increased lipophilicity and metabolic stability often results in improved Absorption, Distribution, Metabolism, and Excretion (ADME) profiles for adamantane-containing drugs.[11][12]
Applications in Materials Science
Beyond its role in drug discovery, the adamantane scaffold is a valuable building block in materials science. Its incorporation into polymers can significantly enhance their physical properties.
Table 3: Influence of Adamantane on Polymer Properties
| Polymer Type | Property Enhancement with Adamantane |
| Polyimides | Improved solubility and processability while maintaining or enhancing thermal stability. |
| Polyacrylates, Poly(phenylenes), Poly(ether ether ketones) | Large increase in glass transition temperature (Tg) and thermal properties. |
| Epoxy Resins | Improvements in thermal, mechanical, and dielectric properties.[13] |
The rigidity and thermal stability of the adamantane unit contribute to these improvements by restricting polymer chain mobility and increasing intermolecular forces.[13]
Experimental Protocols
To facilitate the replication and verification of the data presented, detailed methodologies for key experiments are provided below.
Determination of Lipophilicity (LogP)
1. Shake-Flask Method (Gold Standard)
This method directly measures the partitioning of a compound between n-octanol and water.
-
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol) or buffer of a specific pH for LogD
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
-
Procedure:
-
Prepare a stock solution of the test compound in n-octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of water or buffer.
-
Vigorously shake or vortex the vial for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.
-
Allow the two phases to separate completely, often aided by centrifugation.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
-
2. High-Performance Liquid Chromatography (HPLC) Method
This is a faster, indirect method that correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity.
-
Materials:
-
Test compound
-
A series of standard compounds with known LogP values
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase (e.g., a mixture of methanol or acetonitrile and water)
-
Detector (e.g., UV detector)
-
-
Procedure:
-
Dissolve the test compound and standard compounds in a suitable solvent.
-
Inject the standard compounds into the HPLC system and record their retention times.
-
Create a calibration curve by plotting the known LogP values of the standards against their retention times (or the logarithm of their capacity factors).
-
Inject the test compound under the same chromatographic conditions and determine its retention time.
-
Interpolate the LogP of the test compound from the calibration curve using its retention time.
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically cytochrome P450s.
-
Materials:
-
Test compound
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
-
Incubator or water bath at 37°C
-
LC-MS/MS for quantification
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Determine the metabolic stability by calculating the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: The rigid, cage-like structure of adamantane.
Caption: A generalized workflow for comparing different molecular scaffolds in a drug discovery program.
Caption: Adamantane's steric bulk can shield susceptible parts of a molecule from enzymatic degradation.
Conclusion
The adamantane scaffold offers a compelling and often superior alternative to other molecular building blocks in both drug discovery and materials science. Its unique combination of rigidity, three-dimensionality, lipophilicity, and metabolic stability provides a powerful tool for medicinal chemists and materials scientists to design molecules with enhanced performance characteristics. While the selection of a scaffold is always context-dependent, the data presented in this guide strongly supports the consideration of adamantane as a privileged and advantageous building block for the development of next-generation therapeutics and high-performance materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of the adamantane structure in medicinal chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Intermolecular Interactions in Tetraphenyladamantane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intermolecular interactions in tetraphenyladamantane and its various analogs. By leveraging experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational analysis, we aim to provide a comprehensive resource for understanding the subtle forces that govern the solid-state packing and solution-phase behavior of these versatile molecular scaffolds.
Introduction to Tetraphenyladamantane and its Analogs
Tetraphenyladamantane is a unique, propeller-shaped molecule characterized by a rigid adamantane core and four peripheral phenyl groups. This structural arrangement provides a versatile platform for designing molecules with specific three-dimensional orientations and functionalities. Analogs of tetraphenyladamantane, which feature substitutions on the phenyl rings or modifications to the adamantane cage, offer a means to systematically tune their physicochemical properties, including solubility, thermal stability, and, most importantly, their intermolecular interactions. These interactions, though often weak, play a critical role in determining crystal packing, polymorphism, and the formation of supramolecular assemblies, which are of significant interest in materials science and drug development.
Quantitative Comparison of Intermolecular Interactions
The following tables summarize key quantitative data on intermolecular interactions in tetraphenyladamantane and a selection of its analogs, derived from single-crystal X-ray diffraction data and computational studies.
Hirshfeld Surface Analysis of Adamantane Derivatives
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystalline solids. The table below presents the percentage contribution of various close contacts to the total Hirshfeld surface area for several adamantane derivatives.
| Compound/Analog | H···H | C···H/H···C | O···H/H···O | N···H/H···N | Other Notable Interactions | Reference |
| Adamantane-1-carbonyl-N-(tert-butyl)hydrazine-1-carbothioamide | 45.2% | 12.5% | 7.8% | 9.2% | S···H (17.5%) | [1] |
| Adamantane-1-carbonyl-N-cyclohexylhydrazine-1-carbothioamide | 53.7% | 14.8% | 7.9% | 6.5% | S···H (10.3%) | [1] |
| Cyclobenzaprine-tetraphenylborate complex | 69.4% | 28.0% | 0.8% | - | C···C (1.7%) | [2] |
| 1,3,5-triyltris((4-chlorophenyl)methanone) | - | - | - | - | Cl···Cl, Cl···π | [3] |
Note: Data for a broader range of tetraphenyladamantane-specific analogs with systematic substitutions is an active area of research. The provided data from related adamantane derivatives illustrates the utility of this analytical method.
Interaction Energies from Computational Studies
Computational methods such as the CLP-Pixel method and Density Functional Theory (DFT) provide valuable insights into the energetics of intermolecular interactions.
| Dimer Motif | Interaction Type(s) | CLP-Pixel Total Energy (kcal/mol) | DFT-D Total Energy (kcal/mol) | Predominant Contribution | Reference |
| Adamantane-1-carbonyl-N-(tert-butyl)hydrazine-1-carbothioamide (Dimer 1) | N-H···S, C-H···S | -15.3 | -14.9 | Dispersion | [1] |
| Adamantane-1-carbonyl-N-(tert-butyl)hydrazine-1-carbothioamide (Dimer 2) | C-H···O, H···H | -11.5 | -10.8 | Dispersion | [1] |
| Adamantane-1-carbonyl-N-cyclohexylhydrazine-1-carbothioamide (Dimer 1) | N-H···O | -32.2 | -31.5 | Electrostatic | [1] |
| Adamantane-1-carbonyl-N-cyclohexylhydrazine-1-carbothioamide (Dimer 2) | C-H···S, C-H···π | -15.9 | -15.1 | Dispersion | [1] |
Geometry of C-H···π and π-π Interactions
The geometry of C-H···π and π-π stacking interactions is crucial for understanding the packing of aromatic-containing molecules.
| Compound | Interaction Type | Distance (H···centroid or C···centroid) (Å) | Angle (°) | Reference |
| Tetraphenylethylene derivative | C-H···π | 2.709 (H···C) | ~90 | [4] |
| Protein-carbohydrate complexes | C-H···π | ~3.8 (aliphatic H to centroid) | - | [5][6] |
| Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) | C-Cl···π | 3.431 (Cl to centroid) | 70.97 | [7] |
Experimental Protocols
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of molecules in the solid state and provides precise information about intermolecular distances and angles.
Protocol:
-
Crystal Growth: High-quality single crystals of the tetraphenyladamantane analog are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) or an adhesive.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα, λ = 1.5418 Å, or Mo Kα, λ = 0.7107 Å) is directed at the crystal. The crystal is rotated, and diffraction patterns are collected on an area detector at various orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The molecular structure is then built into the electron density and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
-
Analysis of Intermolecular Interactions: The refined crystal structure is analyzed to identify and quantify intermolecular interactions such as hydrogen bonds, C-H···π interactions, and other close contacts.
NMR Spectroscopy for Intermolecular Interaction Analysis
NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to probe through-space intermolecular interactions in solution.
Protocol for NOESY/ROESY:
-
Sample Preparation: A solution of the tetraphenyladamantane analog is prepared in a suitable deuterated solvent at a concentration that favors the observation of intermolecular interactions (typically in the millimolar range). The sample should be filtered and degassed to remove paramagnetic oxygen, which can interfere with NOE measurements.
-
1D Proton NMR: A standard 1D proton NMR spectrum is acquired to identify the chemical shifts of the protons of interest.
-
2D NOESY/ROESY Data Acquisition:
-
A 2D NOESY or ROESY experiment is set up. The choice between NOESY and ROESY depends on the molecular weight of the compound. For small to medium-sized molecules like tetraphenyladamantane and its analogs, ROESY is often preferred as it avoids the issue of zero or negative NOEs.
-
A key parameter is the mixing time (τm), during which magnetization transfer occurs. A series of experiments with varying mixing times (e.g., 100-500 ms) can be performed to build up an NOE/ROE curve, which can provide more quantitative distance information.
-
-
Data Processing and Analysis:
-
The 2D data is processed using appropriate window functions and Fourier transformation.
-
The resulting 2D spectrum shows diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate spatial proximity between protons.
-
The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons (I ∝ 1/r^6). By calibrating with a known intramolecular distance, it is possible to estimate intermolecular distances.
-
Computational Analysis: Hirshfeld Surface and Energy Frameworks
Computational methods provide a powerful complement to experimental techniques for analyzing and quantifying intermolecular interactions.
Protocol for Hirshfeld Surface Analysis and Energy Framework Calculation:
-
Input Data: A crystallographic information file (CIF) obtained from single-crystal X-ray diffraction is required.
-
Hirshfeld Surface Generation:
-
The CIF is loaded into a program such as CrystalExplorer.
-
A Hirshfeld surface is generated for the molecule of interest. This surface is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
-
-
Surface Property Mapping: Various properties can be mapped onto the Hirshfeld surface to visualize different aspects of the intermolecular interactions. Common properties include:
-
d_norm: A normalized contact distance that highlights regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.
-
Shape Index and Curvedness: These properties describe the shape of the surface and can reveal π-π stacking interactions.
-
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. The plots can be deconstructed to show the percentage contribution of different types of atomic contacts.
-
Energy Framework Calculation:
-
Using the wavefunctions calculated at an appropriate level of theory (e.g., B3LYP/6-31G(d,p)), the interaction energies between pairs of molecules in the crystal lattice are computed.
-
These energies can be decomposed into electrostatic, polarization, dispersion, and repulsion components.
-
The results are visualized as energy frameworks, where cylinders connecting molecular centroids represent the strength of the pairwise interactions.
-
Visualizing Relationships and Workflows
Logical Relationship of Analogs and Interactions
The following diagram illustrates how modifications to the tetraphenyladamantane scaffold can influence the resulting intermolecular interactions.
Caption: Functionalization of tetraphenyladamantane alters intermolecular forces.
Experimental Workflow for Interaction Analysis
This diagram outlines the typical workflow for a comprehensive analysis of intermolecular interactions in a novel tetraphenyladamantane analog.
Caption: Workflow for analyzing intermolecular interactions in novel compounds.
Conclusion
The intermolecular interactions in tetraphenyladamantane and its analogs are a rich area of study with implications for crystal engineering, materials design, and drug development. The combination of single-crystal X-ray diffraction, NMR spectroscopy, and computational methods provides a powerful toolkit for elucidating the nature and strength of these interactions. By systematically modifying the tetraphenyladamantane scaffold, researchers can fine-tune the intermolecular forces to achieve desired solid-state properties and supramolecular architectures. This guide serves as a foundational resource for professionals in the field, offering a comparative overview of the key experimental and computational approaches for investigating these fascinating molecular systems.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. CH/π-interaction-driven self-assembly of tetraphenylethylene derivatives into the face to face arrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The energetic landscape of CH–π interactions in protein–carbohydrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physchemres.org [physchemres.org]
- 7. Synthesis, Crystal Structure, and Hirshfeld Surface Analysis of Hexachloroplatinate and Tetraclorouranylate of 3-Carboxypyridinium—Halogen Bonds and π-Interactions vs. Hydrogen Bonds [mdpi.com]
Unraveling the Crystalline Landscapes of 1,3,5,7-Tetraphenyladamantane Derivatives: A Comparative Guide to Polymorphism
For researchers, scientists, and drug development professionals, understanding the polymorphic behavior of adamantane derivatives is crucial for controlling the physicochemical properties of these versatile molecules. This guide provides a detailed comparison of the crystalline forms of 1,3,5,7-tetraphenyladamantane and its bromo-substituted derivative, 1-bromo-3,5,7-triphenyladamantane, highlighting the impact of subtle molecular changes on crystal packing and offering insights into the experimental conditions that govern polymorphic outcomes.
Derivatives of this compound are of significant interest due to their rigid, three-dimensional structures, which make them valuable building blocks in materials science and drug development. The ability of these molecules to exist in different crystalline forms, or polymorphs, can have profound effects on their solubility, stability, and bioavailability. While this compound itself has been primarily observed in a single crystalline form, the introduction of a bromine substituent in 1-bromo-3,5,7-triphenyladamantane leads to the emergence of at least two distinct polymorphs, designated as Form 1A and Form 1B.[1]
This guide will delve into the structural differences between these forms, presenting quantitative data and detailed experimental protocols to facilitate a comprehensive understanding of their polymorphic behavior.
Comparative Analysis of Crystalline Structures
The primary distinction between the crystalline forms of this compound and the polymorphs of 1-bromo-3,5,7-triphenyladamantane lies in the nature of the intermolecular interactions that dictate their packing in the solid state.[1]
This compound: The crystal structure of the parent compound is characterized by numerous C-H···π interactions.[1][2] These interactions involve the hydrogen atoms of the phenyl and adamantane moieties interacting with the π-systems of adjacent phenyl rings, leading to a highly organized and stable crystal lattice.[1]
1-Bromo-3,5,7-triphenyladamantane Polymorphs: The introduction of a bromine atom disrupts the packing observed in the parent compound and gives rise to two distinct polymorphic forms:
-
Form 1A: This polymorph is dominated by C-H···π interactions, similar to those found in this compound.[1]
-
Form 1B: In contrast, the crystal packing of Form 1B is primarily governed by Br···Br interactions, a direct consequence of the bromo-substitution.[1]
The interplay between these different non-covalent interactions results in unique crystal lattices for each form, which are reflected in their distinct crystallographic parameters.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for this compound and the two polymorphs of 1-bromo-3,5,7-triphenyladamantane.
| Compound/Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| This compound | Tetragonal | P -4 2₁ c | 12.8260 | 12.8260 | 7.2032 | 90.00 | 90.00 | 90.00 |
| 1-Bromo-3,5,7-triphenyladamantane (Form 1A) | Monoclinic | P2₁/n | ||||||
| 1-Bromo-3,5,7-triphenyladamantane (Form 1B) | Monoclinic | R-3 |
Note: Complete unit cell parameters for the polymorphs of 1-bromo-3,5,7-triphenyladamantane are detailed in the cited literature.[1]
Experimental Protocols
The ability to selectively crystallize a desired polymorph is of paramount importance. The following sections detail the experimental methodologies for the synthesis and crystallization of the discussed compounds.
Synthesis of this compound and 1-Bromo-3,5,7-triphenyladamantane
The synthesis of these compounds typically involves Friedel-Crafts-type reactions or other cross-coupling methodologies. Detailed synthetic procedures can be found in the chemical literature.
Crystallization of Polymorphs
The formation of a specific polymorph is highly dependent on the crystallization conditions.
-
This compound: Recrystallization from common organic solvents typically yields a single crystalline form.
-
1-Bromo-3,5,7-triphenyladamantane: The selective crystallization of Form 1A and Form 1B can be achieved by carefully controlling the solvent system and crystallization technique. The primary literature provides specific details on the conditions that favor the formation of each polymorph.[1]
Characterization Techniques
The identification and characterization of polymorphs rely on a suite of analytical techniques:
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure of each polymorph and elucidating the intermolecular interactions.[1]
-
Powder X-ray Diffraction (PXRD): PXRD provides a characteristic fingerprint for each crystalline form and is a powerful tool for routine polymorph identification and quality control.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and investigate any phase transitions between polymorphs.
-
Spectroscopy (FTIR, Raman, Solid-State NMR): These techniques can provide complementary information on the molecular conformations and intermolecular interactions within the different crystal lattices.
Visualizing the Polymorphic Landscape
To better understand the structural relationships and the factors influencing polymorphism, the following diagrams illustrate the key concepts.
Figure 1. Logical relationship between the compounds and their crystalline forms.
References
Safety Operating Guide
Personal protective equipment for handling 1,3,5,7-Tetraphenyladamantane
Essential Safety and Handling Guide for 1,3,5,7-Tetraphenyladamantane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be aware of its potential risks before handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[1][2]:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The level of PPE may vary based on the experimental scale and conditions[3][4][5].
| Protection Type | Standard Handling (Small Quantities) | High-Risk Activities (Large Quantities or Dust Generation) |
| Eye/Face Protection | Safety glasses with side shields. | Chemical splash goggles or a face shield.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Heavy chemical-resistant gloves.[3] |
| Body Protection | Standard laboratory coat. | Chemical-resistant apron or coveralls.[3] |
| Respiratory Protection | Not generally required with adequate ventilation. | Use a NIOSH-approved respirator if dust is generated. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
Operational Plan: Safe Handling Workflow
The following workflow outlines the procedural steps for the safe handling of this compound.
Experimental Protocols:
-
Engineering Controls : Always handle this compound in a well-ventilated area.[6] A fume hood is recommended, especially for procedures that may generate dust. Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Handling :
-
Storage : Store in a tightly closed container in a cool, dry, and dark environment at room temperature.[1][9]
Emergency and First-Aid Procedures
Immediate and appropriate first-aid is critical in case of accidental exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6] |
Accidental Release and Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material.[7]
-
Avoid generating dust.[6]
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan
Chemical waste must be managed according to institutional and regulatory guidelines.
-
Waste Characterization : this compound should be treated as hazardous chemical waste.
-
Disposal Method :
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless instructed to do so by safety personnel.
-
Disposal should be entrusted to a licensed and qualified waste disposal company.[8]
-
Adhere to all local, regional, and national regulations for chemical waste disposal.[7]
-
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the chemical waste.[8]
References
- 1. This compound | 16004-75-4 [sigmaaldrich.com]
- 2. This compound | C34H32 | CID 11553988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.nmsu.edu [safety.nmsu.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. realsafety.org [realsafety.org]
- 6. lookchem.com [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 16004-75-4|this compound|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
